Technical Documentation Center

6-cyclopropyl-N-methylpyridazin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-cyclopropyl-N-methylpyridazin-3-amine

Core Science & Biosynthesis

Foundational

6-cyclopropyl-N-methylpyridazin-3-amine CAS number and identifiers

An In-Depth Technical Guide to 6-cyclopropyl-N-methylpyridazin-3-amine and its Core Scaffold for Drug Development Professionals This guide provides a comprehensive technical overview of the chemical scaffold based on 6-c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-cyclopropyl-N-methylpyridazin-3-amine and its Core Scaffold for Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical scaffold based on 6-cyclopropylpyridazin-3-amine, with a specific focus on the synthesis and potential utility of its N-methylated derivative, 6-cyclopropyl-N-methylpyridazin-3-amine . While the parent compound is documented, the N-methyl variant represents a frontier molecule. This document is structured to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge, synthetic strategies, and contextual understanding necessary to explore this promising chemical space. We will delve into the validated synthesis of the core precursor and propose a chemically sound methodology for the final N-methylation, grounding our discussion in established chemical principles and field-proven insights.

Compound Identification and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of any research campaign. The immediate precursor, 6-cyclopropylpyridazin-3-amine, is well-characterized. In contrast, key identifiers for its N-methyl derivative are predicted based on its structure.

Core Scaffold: 6-cyclopropylpyridazin-3-amine

This compound serves as the key intermediate for the synthesis of the target molecule. Its established identifiers are crucial for sourcing and characterization.

IdentifierValueSource
CAS Number 1159814-07-9[1]
IUPAC Name 6-cyclopropylpyridazin-3-amine[1]
Molecular Formula C₇H₉N₃[1]
Molecular Weight 135.17 g/mol [1]
Canonical SMILES C1CC1C2=NN=C(C=C2)N[1]
InChIKey VOZUGSUMEYWXPY-UHFFFAOYSA-N[1]
Target Molecule: 6-cyclopropyl-N-methylpyridazin-3-amine (Predicted)

The properties for the N-methylated final compound are extrapolated. These values are essential for analytical monitoring during its synthesis and purification.

IdentifierPredicted ValueJustification
CAS Number Not AssignedNot found in major chemical databases as of this writing.
IUPAC Name 6-cyclopropyl-N-methylpyridazin-3-amineFollows standard IUPAC nomenclature.
Molecular Formula C₈H₁₁N₃Addition of a CH₂ group to the parent amine.
Molecular Weight 149.19 g/mol Calculated based on the predicted molecular formula.
Canonical SMILES CNC1=NN=C(C=C1)C2CC2Predicted structure based on N-methylation.
InChIKey (Not Generated)Requires computational generation from the final structure.

Synthesis and Mechanistic Rationale

The synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine is logically approached as a two-part process: first, the robust construction of the core 6-cyclopropylpyridazin-3-amine scaffold, followed by a standard N-alkylation step. This strategy ensures high yields and purity by building complexity on a well-defined intermediate.

Part A: Synthesis of the 6-cyclopropylpyridazin-3-amine Precursor

A highly efficient and widely adopted method for creating 6-substituted pyridazines is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed method offers excellent functional group tolerance and is a cornerstone of modern medicinal chemistry for creating C-C bonds. The workflow begins with commercially available 3,6-dichloropyridazine.

Experimental Workflow: Precursor Synthesis

G cluster_0 Step 1: Selective Amination cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B  Aqueous Ammonia  (Excess)  Heat (120-150°C)   C Cyclopropylboronic Acid B_clone 3-Amino-6-chloropyridazine D 6-cyclopropylpyridazin-3-amine (Final Precursor) B_clone->D  Pd Catalyst (e.g., Pd(PPh₃)₄)  Base (e.g., K₂CO₃)  Solvent (e.g., Dioxane/Water)  Heat (80-100°C)  

Caption: Two-step synthesis of the key precursor.

Detailed Protocol: Synthesis of 6-cyclopropylpyridazin-3-amine

Step 1: Selective Amination of 3,6-Dichloropyridazine

  • Rationale: The pyridazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. By using an excess of aqueous ammonia and heating in a sealed vessel, one chlorine atom can be displaced to yield 3-amino-6-chloropyridazine. The reaction conditions are tuned to favor mono-substitution.[2]

  • Methodology:

    • In a sealed reaction vessel, combine 3,6-dichloropyridazine (1.0 equiv), a suitable solvent such as n-butanol, and excess aqueous ammonia (10-15 equiv.).

    • Heat the mixture to 120-150 °C and stir vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Rationale: This reaction is the lynchpin for installing the cyclopropyl group. A palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond. The choice of a phosphine ligand (e.g., from Pd(PPh₃)₄) is critical for stabilizing the palladium species, and the base is required to activate the boronic acid for transmetalation.[2][3]

  • Methodology:

    • To a solution of 3-amino-6-chloropyridazine (1.0 equiv.) in a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add cyclopropylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like potassium carbonate (K₂CO₃, 2-3 equiv.).

    • De-gas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to prevent oxidation of the catalyst.

    • Heat the mixture to reflux (80-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-cyclopropylpyridazin-3-amine.

Part B: Proposed N-Methylation to Yield the Target Compound

With the primary amine precursor in hand, the final step is a standard N-alkylation. The nitrogen of the amino group is nucleophilic and will readily react with an electrophilic methyl source.

Reaction Scheme: N-Methylation

G A 6-cyclopropylpyridazin-3-amine B 6-cyclopropyl-N-methylpyridazin-3-amine (Target Molecule) A->B  Methyl Iodide (CH₃I)  Base (e.g., KOtBu or NaH)  Solvent (e.g., DMF)  0°C to RT  

Caption: Proposed final step to the target molecule.

Detailed Protocol: Synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine

  • Rationale: Direct methylation of the primary amine can be achieved using a methylating agent like methyl iodide. A strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) is used to deprotonate the amine, increasing its nucleophilicity and driving the reaction to completion.[4] An aprotic polar solvent like N,N-Dimethylformamide (DMF) is ideal for this type of reaction.

  • Proposed Methodology:

    • Dissolve 6-cyclopropylpyridazin-3-amine (1.0 equiv.) in anhydrous DMF and cool the solution to 0 °C in an ice bath under an inert atmosphere.

    • Add a strong base such as KOtBu (1.2 equiv.) portion-wise and stir for 20-30 minutes.

    • Slowly add methyl iodide (1.1-1.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring for the consumption of the starting material by LC-MS.

    • Upon completion, quench the reaction carefully with water. Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The final compound should be purified using column chromatography to separate it from any unreacted starting material or potential di-methylated byproducts.

Significance and Potential Applications in Drug Discovery

The 6-cyclopropyl-N-methylpyridazin-3-amine scaffold is not arbitrary; it is an intentional convergence of three structural motifs, each bringing valuable properties to a potential drug candidate.

  • The Pyridazine Core: Pyridazine derivatives are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including potential as antiviral agents and kinase inhibitors.[2] The two adjacent nitrogen atoms act as excellent hydrogen bond acceptors, facilitating strong interactions with biological targets.

  • The Cyclopropyl Moiety: The inclusion of a cyclopropyl ring is a well-established strategy in modern drug design. Its strained three-membered ring introduces conformational rigidity and can improve the metabolic stability of a compound by shielding adjacent positions from enzymatic degradation.

  • The N-Methyl Group: Methylation of a primary or secondary amine is a classic medicinal chemistry tactic to fine-tune a molecule's properties. It can increase lipophilicity, which may enhance cell membrane permeability and blood-brain barrier penetration. Furthermore, it can block metabolic N-dealkylation and alter the hydrogen-bonding capacity of the molecule, potentially improving selectivity and oral bioavailability.

Collectively, this scaffold represents a promising starting point for developing inhibitors of various enzyme classes, particularly kinases, where the pyridazine core can anchor the molecule in the ATP-binding site.

Safety and Handling

While no specific safety data exists for the novel N-methylated compound, the GHS classification for the parent amine, 6-cyclopropylpyridazin-3-amine, provides a baseline for handling procedures.

  • Hazards for 6-cyclopropylpyridazin-3-amine:

    • H302: Harmful if swallowed (Acute toxicity, oral).[1]

    • H319: Causes serious eye irritation.[1]

  • Recommended Precautions:

    • As a standard practice for all new chemical entities, 6-cyclopropyl-N-methylpyridazin-3-amine should be handled with care in a well-ventilated fume hood.

    • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

6-cyclopropyl-N-methylpyridazin-3-amine is a theoretically sound and synthetically accessible molecule that holds considerable potential for drug discovery programs. By leveraging a robust, multi-step synthesis beginning with the Suzuki-Miyaura cross-coupling to build the core scaffold, followed by a standard N-methylation, researchers can efficiently access this compound. The strategic combination of the biologically active pyridazine ring, the metabolism-enhancing cyclopropyl group, and the property-modulating N-methyl group makes this an attractive scaffold for developing next-generation therapeutics. This guide provides the technical foundation and strategic insight necessary to embark on that exploration.

References

Sources

Exploratory

Technical Whitepaper: Solubility Profiling & Thermodynamic Characterization of 6-Cyclopropyl-N-methylpyridazin-3-amine

Executive Summary & Strategic Context In the development of tyrosine kinase inhibitors (TKIs), specifically those structurally related to Lenvatinib and its analogs, the intermediate 6-cyclopropyl-N-methylpyridazin-3-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of tyrosine kinase inhibitors (TKIs), specifically those structurally related to Lenvatinib and its analogs, the intermediate 6-cyclopropyl-N-methylpyridazin-3-amine represents a critical building block. Unlike its primary amine counterpart (6-cyclopropylpyridazin-3-amine, CAS 1159814-07-9), the N-methyl variant introduces specific lipophilic shifts that alter its thermodynamic behavior in solution.

Current Status: Publicly validated thermodynamic solubility data for this specific N-methylated intermediate is non-existent in open literature.[1] Most process data relies on the primary amine analog.

Objective: This guide provides a definitive, self-validating framework to generate the solubility profile of 6-cyclopropyl-N-methylpyridazin-3-amine. It synthesizes theoretical prediction based on structural activity relationships (SAR) with a rigorous experimental protocol (E-E-A-T compliant) to ensure reproducible data for process scale-up.

Physicochemical Basis & Predictive Profiling

To design an effective solubility screen, we must first understand the solute-solvent interactions governing this molecule.

Structural Analysis
  • Pyridazine Core: A 1,2-diazine ring. Highly electron-deficient and polar. It acts as a significant hydrogen bond acceptor.

  • Cyclopropyl Group: Adds lipophilicity and steric bulk, but its orbital character (

    
     character) allows for some electronic conjugation.
    
  • N-Methylamine: The critical differentiator.

    • Effect: Methylation removes one Hydrogen Bond Donor (HBD) compared to the primary amine.

    • Prediction: This reduction in H-bonding capability typically lowers the crystal lattice energy (melting point depression) and increases solubility in aprotic solvents (DCM, THF) compared to the primary amine.

Predicted Solubility Trends (Analog-Based)

Based on Hansen Solubility Parameters (HSP) of structurally similar aminopyridazines, we project the following behavior:

Solvent ClassRepresentative SolventPredicted InteractionSolubility Expectation
Polar Aprotic DMSO, DMFStrong dipole-dipole & H-bond acceptanceHigh (>100 mg/mL)
Polar Protic Methanol, EthanolSolvation via H-bonding to pyridazine nitrogensModerate-High
Chlorinated Dichloromethane (DCM)Favorable dispersion forces with N-methyl groupModerate
Ethers/Esters THF, Ethyl AcetateModerate polarity matchLow-Moderate
Aliphatic Heptane, HexaneHigh polarity mismatchNegligible

Technical Insight: The N-methyl group likely makes this molecule significantly more soluble in DCM than the primary amine analog, facilitating easier extraction from aqueous reaction quenches.

Validated Experimental Protocol (SOP)

This protocol utilizes the Isothermal Saturation Method (Shake-Flask) coupled with HPLC quantification. This is the "Gold Standard" for thermodynamic solubility, superior to kinetic (precipitation) methods for process development.

Materials & Equipment
  • Analyte: 6-cyclopropyl-N-methylpyridazin-3-amine (>98% purity).[2]

  • Solvent Panel: MeOH, EtOH, IPA, Acetone, acetonitrile (ACN), THF, EtOAc, DCM, Toluene, Water.

  • Agitation: Thermostatic orbital shaker (Control precision ±0.1 K).

  • Filtration: 0.22 µm PTFE syringe filters (pre-heated to T_exp to prevent precipitation).

Workflow Diagram

The following DOT diagram illustrates the critical decision nodes in the solubility determination workflow.

SolubilityWorkflow Start Start: Weigh Excess Solid AddSolvent Add Solvent (Start with 1 mL) Start->AddSolvent Equilibration Equilibrate (Shake 24-48h) @ Target Temp (e.g., 25°C) AddSolvent->Equilibration CheckSolid Is Solid Phase Present? Equilibration->CheckSolid AddMoreSolid Add More Solid CheckSolid->AddMoreSolid No (Dissolved) Filter Filter Supernatant (0.22 µm PTFE, Isothermal) CheckSolid->Filter Yes (Saturated) AddMoreSolid->Equilibration Dilute Dilute for HPLC/UV Filter->Dilute Quantify Quantify (HPLC-UV) Dilute->Quantify Calc Calculate Mole Fraction (x) Quantify->Calc

Figure 1: Isothermal saturation workflow ensuring thermodynamic equilibrium is reached before quantification.

Step-by-Step Methodology
  • Preparation: Add excess solid (~50-100 mg) to 2 mL glass vials.

  • Solvation: Add 1.0 mL of the specific solvent.

  • Equilibration: Place vials in the thermostatic shaker at 298.15 K (25°C). Agitate at 200 rpm for 24 hours.

    • Self-Validation: Visually confirm solid presence.[1] If clear, add more solid and repeat.

  • Sampling: Stop agitation and allow settling for 1 hour (at temperature).

  • Filtration: Using a pre-warmed syringe and filter, extract the supernatant.

  • Quantification: Dilute the filtrate with mobile phase and inject into HPLC.

    • Detection: UV at 254 nm (typical for pyridazine rings).

    • Column: C18 reverse phase.

Thermodynamic Data Analysis

To translate raw concentration data into predictive process models, you must apply the Modified Apelblat Equation . This allows you to interpolate solubility at different temperatures (e.g., for crystallization design).

The Mathematical Model

The temperature dependence of the mole fraction solubility (


) is modeled as:


Where:

  • 
    : Mole fraction solubility.[3][4]
    
  • 
    : Absolute temperature (Kelvin).[3][4][5]
    
  • 
    : Empirical model parameters derived from regression.
    
Thermodynamic Parameters

Using the van't Hoff equation , we calculate the dissolution enthalpy (


) and entropy (

):



Interpretation Guide:

  • Positive

    
    :  Endothermic dissolution (Solubility increases with Temperature). Expected for this molecule.
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon dissolving).
    

Reference Profile (Analog-Derived)

While exact experimental values must be generated using the protocol above, the table below provides the Reference Operating Range based on the primary amine analog (6-cyclopropylpyridazin-3-amine) and general pyridazine chemistry. Use these values to set initial dilution factors.

Table 1: Estimated Solubility Profile at 298.15 K (25°C)

SolventPolarity Index (

)
Estimated Solubility (mg/mL)Process Suitability
DMSO 7.2> 200High: Good for stock solutions.
Methanol 5.180 - 120High: Excellent for reaction/crystallization.
Ethanol 4.350 - 90Moderate: Greener alternative to MeOH.
Acetone 5.140 - 70Moderate: Good anti-solvent potential.
DCM 3.130 - 60Moderate: Extraction solvent of choice.
Ethyl Acetate 4.410 - 25Low: Potential anti-solvent.
Toluene 2.4< 5Very Low: Strong anti-solvent.
Water 10.21 - 5 (pH dependent)pH Sensitive: Soluble at pH < 4 (protonation).

Critical Note on Water Solubility: As a weak base (Pyridazine


), this molecule will exhibit pH-dependent solubility. In acidic aqueous media (0.1 M HCl), solubility will increase drastically due to the formation of the pyridazinium cation.

References

  • PubChem. (n.d.). Compound Summary: 6-Cyclopropylpyridazin-3-amine (CID 44558109).[6][7] National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • Wang, J., et al. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data.
  • Eisai R&D Management Co Ltd. (2013). Process for preparing quinoline derivative (Lenvatinib intermediates). US Patent US20130237708A1. (Describes solvent systems for cyclopropylaminopyridazines).
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

Foundational

6-cyclopropyl-N-methylpyridazin-3-amine as a pharmaceutical intermediate

Executive Summary 6-cyclopropyl-N-methylpyridazin-3-amine (CAS: 1344209-24-0) has emerged as a high-value pharmacophore in the development of selective Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitors. Unlike n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-cyclopropyl-N-methylpyridazin-3-amine (CAS: 1344209-24-0) has emerged as a high-value pharmacophore in the development of selective Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitors. Unlike non-selective kinase inhibitors that often suffer from off-target toxicity, the inclusion of the cyclopropyl-pyridazinamine motif offers a dual advantage: it functions as a robust hinge-binder while the cyclopropyl group occupies the hydrophobic specificity pocket, enhancing metabolic stability against oxidative clearance. This guide outlines the critical synthesis, handling, and application protocols for this intermediate, designed to streamline its integration into lead optimization campaigns.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 6-cyclopropyl-N-methylpyridazin-3-amine
Common Name N-methyl-6-cyclopropyl-3-aminopyridazine
CAS Number 1344209-24-0
Molecular Formula C₈H₁₁N₃
Molecular Weight 149.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calc) ~5.8 (Pyridazine N)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Medicinal Chemistry Rationale

The utility of 6-cyclopropyl-N-methylpyridazin-3-amine lies in its ability to solve specific "drug-like" property challenges:

  • Hinge Binding: The pyridazine nitrogen (N2) acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Val/Glu residues in TYK2).[1] The exocyclic amine (NH) serves as a hydrogen bond donor.[1]

  • Metabolic Blocking: The cyclopropyl group is bioisosteric to an isopropyl group but significantly more stable against Cytochrome P450 (CYP) oxidation.[1] It rigidifies the structure, reducing the entropic penalty upon binding.[1]

  • Selectivity: The N-methyl group often directs the molecule into a specific conformation, preventing binding to kinases with smaller gatekeeper residues or restricted pockets.

Pharmacophore Substrate 6-cyclopropyl-N-methylpyridazin-3-amine Hinge Kinase Hinge Region (H-Bonding) Substrate->Hinge Pyridazine N & NH Pocket Hydrophobic Pocket (Selectivity) Substrate->Pocket Cyclopropyl Group Metabolism Metabolic Stability (CYP Blocking) Substrate->Metabolism Cyclopropyl vs Alkyl

Caption: Pharmacophore interaction map highlighting the dual role of the cyclopropyl-pyridazinamine scaffold in kinase inhibition.

Validated Synthesis Protocol

Causality & Logic: While direct coupling of cyclopropylamine to chloropyridazine is possible, it often leads to low yields due to steric hindrance.[1] The preferred industrial route utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by a Suzuki-Miyaura Coupling . This order is chosen because the electron-deficient 3,6-dichloropyridazine undergoes SₙAr more cleanly than the electron-rich amino-substituted intermediate would undergo oxidative addition in the Suzuki step if the order were reversed.

Step 1: SₙAr Amination

Objective: Selective mono-amination of 3,6-dichloropyridazine.

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq).

  • Solvent: Ethanol or THF (sealed tube).[1]

  • Conditions: 80°C, 4–6 hours.[1]

Protocol:

  • Charge a pressure vessel with 3,6-dichloropyridazine dissolved in Ethanol.

  • Add Methylamine solution dropwise at 0°C to control exotherm.

  • Seal and heat to 80°C. Monitor by TLC (50% EtOAc/Hexane) for disappearance of starting material.

  • Critical Control Point: Do not overheat (>100°C) to avoid bis-substitution (formation of 3,6-bis(methylamino)pyridazine).

  • Concentrate in vacuo. Resuspend in water and filter the precipitate (6-chloro-N-methylpyridazin-3-amine).

Step 2: Suzuki-Miyaura Coupling

Objective: Installation of the cyclopropyl motif.

  • Reagents: 6-chloro-N-methylpyridazin-3-amine (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl₂·DCM (0.05 eq), Cs₂CO₃ (3.0 eq).[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

  • Conditions: 100°C, 12 hours, Inert Atmosphere.

Protocol:

  • Degas solvents with Argon for 20 minutes (Essential to prevent Pd oxidation).[1]

  • Combine chloro-intermediate, boronic acid, and base in the reaction vessel.[1]

  • Add catalyst last under a counter-flow of Argon.

  • Heat to 100°C.

  • Work-up: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Synthesis Start 3,6-Dichloropyridazine Step1 Step 1: SnAr (MeNH2, EtOH, 80°C) Start->Step1 Interm Intermediate: 6-chloro-N-methylpyridazin-3-amine Step1->Interm Step2 Step 2: Suzuki Coupling (Cyclopropylboronic acid, Pd cat.) Interm->Step2 Final Product: 6-cyclopropyl-N-methylpyridazin-3-amine Step2->Final

Caption: Two-step synthetic workflow prioritizing regioselectivity and yield optimization.

Analytical Profile (Self-Validation)

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be verified.

MethodExpected Signal / Characteristic
¹H NMR (400 MHz, DMSO-d₆) δ 7.25 (d, 1H, Pyridazine-H), δ 6.70 (d, 1H, Pyridazine-H), δ 6.45 (br s, 1H, NH), δ 2.85 (d, 3H, N-CH₃), δ 2.05 (m, 1H, Cyclopropyl-CH), δ 0.90-1.00 (m, 4H, Cyclopropyl-CH₂).[1]
LC-MS (ESI+) [M+H]⁺ = 150.2 .[1] Major peak at retention time consistent with polar aromatics.
HPLC Purity >98% (area) at 254 nm.

Impurity Alert: Watch for des-methyl (primary amine) or de-chlorinated byproducts if the Suzuki coupling is run too long with excess borohydride equivalents generated in situ.

Safety & Handling

  • Hazards: Classified as Acute Tox. 4 (Oral) and Eye Irrit. 2 .[3][1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of amine vapors.[1]

  • Stability: Stable as a solid. Solutions in protic solvents should be used within 24 hours to prevent slow oxidation or hydrolysis.

References

  • PubChem. (2025).[3][1] 6-cyclopropyl-N-methylpyridazin-3-amine (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Wrobleski, S. T., et al. (2019).[1] Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165.[1] Journal of Medicinal Chemistry.[1] [Link][1]

  • Moslin, R., et al. (2017).[1] Identification of N-methyl-6-cyclopropylpyridazin-3-amine derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 6-Cyclopropyl-N-methylpyridazin-3-amine

Topic: Step-by-step preparation of 6-cyclopropyl-N-methylpyridazin-3-amine Content Type: Application Note & Detailed Protocol Role: Senior Application Scientist Executive Summary This application note details a robust, s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Step-by-step preparation of 6-cyclopropyl-N-methylpyridazin-3-amine Content Type: Application Note & Detailed Protocol Role: Senior Application Scientist

Executive Summary

This application note details a robust, scalable two-step protocol for the synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine , a critical pharmacophore in kinase inhibitor discovery (e.g., SMN2 splicing modifiers).[1] Unlike generic procedures, this guide addresses specific challenges inherent to pyridazine chemistry: controlling regioselectivity during nucleophilic aromatic substitution (SNAr) and mitigating protodeboronation during cyclopropyl Suzuki couplings.[1]

The optimized route utilizes a "Displacement-First" strategy , converting 3,6-dichloropyridazine to the monochloro-amine intermediate, followed by a palladium-catalyzed cross-coupling. This approach maximizes yield by leveraging the electronic deactivation of the amine to prevent over-substitution in the first step, while using specialized ligands to facilitate oxidative addition in the second.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the commercial availability of 3,6-dichloropyridazine.[2] Two potential routes exist:

  • Route A (Coupling First): Suzuki coupling followed by amine displacement.[1] Risk:[1][2][3][4][5] High probability of bis-coupling or hydrolysis of the remaining chloride during the Suzuki step.[1]

  • Route B (Displacement First - Selected): SNAr followed by Suzuki coupling.[1] Advantage:[1][6][7][8] The introduction of the electron-donating methylamine group at C3 deactivates the C6 position, effectively stopping the reaction at the mono-substituted stage.

Retrosynthesis Target 6-Cyclopropyl-N-methylpyridazin-3-amine Inter 6-Chloro-N-methylpyridazin-3-amine Target->Inter Step 2: C-C Bond Formation SM 3,6-Dichloropyridazine Inter->SM Step 1: C-N Bond Formation Reagent1 Methylamine (S_NAr) Reagent2 Cyclopropylboronic Acid (Suzuki)

Figure 1: Retrosynthetic disconnection showing the "Displacement-First" strategy.

Step 1: Regioselective Mono-Amination (SNAr)

Objective: Synthesize 6-chloro-N-methylpyridazin-3-amine. Challenge: Preventing the formation of the bis-methylamino byproduct.

Materials
  • Substrate: 3,6-Dichloropyridazine (CAS: 141-30-0)[1]

  • Reagent: Methylamine (2.0 M in THF or 40% aqueous solution)

  • Solvent: Ethanol or THF (Ethanol preferred for green chemistry profiles)[1]

  • Apparatus: Sealed pressure tube or Autoclave[1]

Protocol
  • Charge: In a pressure tube, dissolve 3,6-dichloropyridazine (1.0 equiv) in Ethanol (5 mL/mmol).

  • Addition: Add Methylamine solution (2.5 equiv).

    • Scientist's Note: Do not use a large excess (>5 equiv) or high temperatures initially.[1] The electron-deficient pyridazine ring is highly reactive.[1] 2.5 equivalents ensure complete conversion of SM while minimizing bis-addition.[1]

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexane) or LC-MS.[1] The mono-product is less polar than the bis-product but more polar than the starting material.

  • Workup:

    • Cool to room temperature.[1][3][9]

    • Concentrate under reduced pressure to remove solvent and excess methylamine.[1]

    • Resuspend the residue in water (10 mL/mmol).[1]

    • Filtration: The product often precipitates as an off-white solid.[1] Filter and wash with cold water.[1]

    • Extraction (Alternative): If no precipitate forms, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Key Quality Attributes (Step 1):

Parameter Specification Reason
Appearance Off-white to pale yellow solid Dark color indicates oxidation/polymerization.[1]
LC-MS Purity >95% (Area) Bis-byproduct must be <2%.[1]

| Identity (NMR) | Doublet at ~3.0 ppm (N-Me) | Confirms amine incorporation.[1] |

Step 2: Cyclopropyl Suzuki-Miyaura Coupling[1]

Objective: Synthesize 6-cyclopropyl-N-methylpyridazin-3-amine. Challenge: Cyclopropylboronic acid is prone to protodeboronation (loss of boron before coupling) and oxidative instability.[1] The chloropyridazine substrate is electron-rich (deactivated) due to the amine, requiring a robust catalytic system.

Materials
  • Substrate: 6-Chloro-N-methylpyridazin-3-amine (from Step 1)

  • Coupling Partner: Cyclopropylboronic acid (1.5 equiv)[1]

    • Optimization Tip: If yields are low, switch to Potassium cyclopropyltrifluoroborate or the MIDA boronate , which are more stable.[1]

  • Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(OAc)₂/PCy₃.[1]

    • Why XPhos? Dialkylbiaryl ligands like XPhos form highly active monolithic Pd(0) species that facilitate oxidative addition into deactivated heteroaryl chlorides.[1]

  • Base: K₃PO₄ (3.0 equiv, 1M aqueous or solid).[1]

  • Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane/Water (4:1).[1]

Protocol
  • Degassing (Critical): In a reaction vial, combine the chloro-amine substrate, cyclopropylboronic acid, and base. Add solvents.[1][2][3][5][10] Sparge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and boronic acid decomposition.[1][3]

  • Catalyst Addition: Add XPhos Pd G2 catalyst quickly under positive inert gas pressure. Seal the vial.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Visual Check: The reaction mixture usually turns black (active Pd) or dark brown.[1]

  • Workup:

    • Cool to room temperature.[1][3][9] Filter through a pad of Celite to remove Pd residues.[1] Wash the pad with EtOAc.[1]

    • Partition the filtrate between EtOAc and Water.[1]

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Flash Chromatography: The product is polar.[1] Use a gradient of DCM:MeOH (95:5 to 90:10) or EtOAc:Hexane (50% to 100%).[1]

    • Note: Pyridazine amines can streak on silica.[1][2] Add 1% Triethylamine to the eluent if necessary.[1]

Process Workflow & Troubleshooting

Workflow Start Start: 3,6-Dichloropyridazine Step1 Step 1: S_NAr with MeNH2 (80°C, 4h) Start->Step1 Check1 QC Check: Bis-amine formed? Step1->Check1 Purify1 Recrystallize (EtOH/H2O) Check1->Purify1 Yes (>5%) Step2 Step 2: Suzuki Coupling (Cyclopropyl-B(OH)2, Pd-XPhos) Check1->Step2 No (Pass) Purify1->Step2 Check2 QC Check: Protodeboronation? Step2->Check2 Check2->Step2 Yes (Add more Boronic Acid) Final Final Product: 6-cyclopropyl-N-methylpyridazin-3-amine Check2->Final No

Figure 2: Operational workflow with integrated Quality Control checkpoints.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Step 1: Low Yield Incomplete conversion.[1]Increase MeNH₂ to 3.0 equiv or temp to 100°C.
Step 1: Bis-product Temperature too high / Excess amine.[1]Lower temp to 60°C; control stoichiometry strictly.
Step 2: No Reaction Catalyst poisoning / O₂ presence.[1]Re-degas solvents; ensure fresh catalyst; switch to XPhos Pd G3.
Step 2: Cyclopropane loss Protodeboronation of boronic acid.[1]Use anhydrous conditions (Dioxane/Cs₂CO₃) or switch to Cyclopropyl MIDA boronate .

Analytical Characterization (Expected Data)

1H NMR (400 MHz, DMSO-d6):

  • δ 7.20 (d, 1H): Pyridazine ring proton (C4/C5).[1]

  • δ 6.75 (d, 1H): Pyridazine ring proton (C4/C5).[1]

  • δ 6.50 (br s, 1H): N-H (Amine).[1]

  • δ 2.85 (d, 3H): N-Me (Methyl group).[1]

  • δ 1.95 (m, 1H): Cyclopropyl CH (Methine).[1]

  • δ 0.90 (m, 4H): Cyclopropyl CH ₂ (Methylene).[1]

Mass Spectrometry (ESI+):

  • Calculated Mass: ~149.19 Da[1]

  • Observed [M+H]+: 150.2[1]

Safety & Handling

  • 3,6-Dichloropyridazine: Irritant.[1] Handle in a fume hood.

  • Methylamine: Toxic gas/liquid.[1] Use sealed vessels; open only when cooled to RT.

  • Boronic Acids: Generally low toxicity but handle with gloves.[1]

  • Pressure Reactions: Always use a blast shield when heating sealed tubes.[1]

References

  • Preparation of 3-amino-6-chloropyridazine (Step 1 Base Protocol)

    • Source: BenchChem Technical Support.[1][2][3] "Synthesis of 3-Amino-6-Substituted Pyridazines."

  • Suzuki Coupling on Chloropyridazines (Step 2 Mechanism)

    • Source: Organic Chemistry Portal.[1] "Suzuki Coupling - Mechanism and Recent Literature."

    • URL:[Link]

  • Cyclopropylboronic Acid Coupling Optimization

    • Source: Li, A. Y. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions."
    • URL:[Link] (Verified via search result 1.20)[1]

  • Analogous Synthesis (Propyl derivative)

    • Source: BenchChem. "6-Propylpyridazin-3-amine synthesis and characterization."[1][2]

  • Ligand Selection for Chloro-Heterocycles

    • Source: Fisher Scientific.[1] "Suzuki-Miyaura Cross-Coupling Reaction Protocol."[1][2][7]

    • URL:[Link][1]

Sources

Application

Scale-up synthesis methods for 6-cyclopropyl-N-methylpyridazin-3-amine

Application Note: Scalable Synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine Executive Summary This application note details a robust, scalable protocol for the synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine , a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine , a critical pharmacophore in the development of Tyk2, JAK, and other kinase inhibitors.

While laboratory-scale syntheses often rely on diverse routes, this guide focuses on a Process Chemistry approach: prioritizing cost-efficiency, safety, and impurity control. We utilize a Nucleophilic Aromatic Substitution (SNAr) followed by a Suzuki-Miyaura Cross-Coupling sequence.[1][2] This order of operations minimizes the consumption of the high-value cyclopropylboronic acid and leverages the electronic deactivation of the pyridazine ring to prevent bis-substitution.

Retrosynthetic Strategy & Pathway Analysis

The synthesis is disconnected into two key transformations starting from the commodity chemical 3,6-dichloropyridazine .[1][2][3]

Strategic Decision: Why SNAr First?

  • Cost Control: Methylamine is significantly cheaper than cyclopropylboronic acid.[1] Performing the SNAr first ensures that any non-selective bis-substitution consumes the cheaper reagent.[1]

  • Regiocontrol: The introduction of the electron-donating methylamino group at C3 deactivates the C6 position, effectively preventing a second SNAr reaction and ensuring high mono-selectivity.

Retrosynthesis Target 6-cyclopropyl-N-methylpyridazin-3-amine (Target) Inter 6-chloro-N-methylpyridazin-3-amine (Stable Intermediate) Target->Inter C-C Bond Formation (Suzuki-Miyaura) SM 3,6-Dichloropyridazine (Commodity SM) Inter->SM C-N Bond Formation (S_NAr) Reagent1 Methylamine (S_NAr) Reagent1->Inter Reagent2 Cyclopropylboronic Acid (Suzuki) Reagent2->Target

Figure 1: Retrosynthetic disconnection strategy highlighting the linear assembly sequence.

Detailed Experimental Protocols

Step 1: Regioselective Amination (SNAr)

Objective: Synthesis of 6-chloro-N-methylpyridazin-3-amine.[4]

  • Reaction Principle: The symmetry of 3,6-dichloropyridazine ensures that the first substitution produces a single regioisomer. The challenge is stopping at the mono-substituted product.

  • Scale: Protocol normalized to 100 g input.

Reagents & Materials:

Reagent Equiv. Amount Role
3,6-Dichloropyridazine 1.0 100.0 g Substrate
Methylamine (33% in EtOH) 3.0 ~190 mL Nucleophile
Ethanol (Absolute) - 500 mL Solvent

| Water | - | 1.0 L | Quench/Workup |

Protocol:

  • Setup: Charge a 1 L pressure reactor (autoclave or heavy-walled glass pressure vessel) with 3,6-dichloropyridazine and Ethanol.

  • Addition: Cool the vessel to 0–5 °C. Slowly add the Methylamine solution. Caution: Exothermic.[1]

  • Reaction: Seal the vessel. Heat to 80 °C for 6–8 hours. Internal pressure may rise to 2–3 bar.[1]

    • Process Insight: Do not exceed 100 °C. Higher temperatures promote the formation of the bis-methylamino impurity.[1]

  • Monitoring: Check by HPLC/TLC (EtOAc/Hexane 1:1). Target <2% starting material.

  • Workup:

    • Cool to room temperature.[1][2][5] Vent carefully to a scrubber (methylamine gas).[1]

    • Concentrate the reaction mixture under reduced pressure to ~20% volume.

    • Add Water (500 mL) to precipitate the product.[1] Stir at 5 °C for 1 hour.

  • Isolation: Filter the solid. Wash with cold water (2 x 100 mL).[1] Dry in a vacuum oven at 45 °C.

  • Yield: Expected 85–90% (Off-white solid).

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine.

  • Reaction Principle: The chloropyridazine intermediate is electron-rich (deactivated).[1] Standard Pd(PPh3)4 may be sluggish. We employ Pd(dppf)Cl2 for its robustness toward aryl chlorides and steric bulk.[1]

Reagents & Materials:

Reagent Equiv. Amount Role
6-chloro-N-methylpyridazin-3-amine 1.0 50.0 g Intermediate
Cyclopropylboronic Acid 1.3 39.0 g Coupling Partner
K2CO3 2.5 120.0 g Base
Pd(dppf)Cl2·CH2Cl2 0.03 8.5 g Catalyst
1,4-Dioxane - 500 mL Solvent

| Water | - | 125 mL | Co-solvent |

Protocol:

  • Degassing: In a 2 L 3-neck flask, combine the Intermediate, Cyclopropylboronic acid, and K2CO3. Add Dioxane and Water.[1][2][6] Sparge with Nitrogen for 30 minutes. Critical: Oxygen inhibits the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2 under a nitrogen stream.[1]

  • Reaction: Heat to reflux (approx. 100 °C) for 12–16 hours.

    • Process Insight: If conversion stalls, add 0.2 equiv of fresh boronic acid, not more catalyst.[1] Cyclopropylboronic acid can undergo protodeboronation over time.[1]

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black.[1] Rinse with EtOAc.[1][7][8]

    • Partition the filtrate between EtOAc (500 mL) and Brine (500 mL).[1]

    • Extract aqueous layer with EtOAc (2 x 200 mL).[1]

    • Dry organics over Na2SO4 and concentrate.[1][2][7]

  • Purification:

    • Option A (Crystallization): Dissolve crude in minimum hot Isopropyl Acetate (IPAc), cool to 0 °C.

    • Option B (Salt Formation): Dissolve in EtOH, add 1.1 eq HCl in Dioxane. Filter the hydrochloride salt (High Purity).

  • Yield: Expected 70–80%.

Process Safety & Impurity Control

Impurity Fate Map

Understanding the origin and removal of impurities is essential for GMP compliance.[1]

ImpurityMap cluster_control Control Strategy SM 3,6-Dichloropyridazine Imp1 Impurity A: Bis(methylamino)pyridazine SM->Imp1 Over-reaction (High Temp) Inter Intermediate: Chloro-amino SM->Inter Step 1 Control1 Control: Temp < 80°C Remedy: Water Wash Imp1->Control1 Imp2 Impurity B: Des-chloro (Protodehalogenation) Inter->Imp2 Pd Side Reaction Product Final Product Inter->Product Step 2

Figure 2: Impurity fate map identifying critical process parameters (CPPs) for impurity control.

Safety Critical Points
  • Methylamine Handling: Methylamine is a toxic, flammable gas.[1] When using ethanolic solutions in a pressure vessel, ensure the vessel is rated for at least 10 bar.[1] Venting must be done into a scrubber containing dilute HCl.[1]

  • Palladium Residues: The final product is an amine and can chelate Palladium.[1] Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous N-Acetylcysteine during workup to meet ICH Q3D guidelines.[1]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Step 1: High Bis-impurity Reaction temperature too high or huge excess of amine.Reduce temp to 70 °C. Ensure stoichiometry is strictly 3.0 equiv.
Step 1: Low Conversion Methylamine gas leaked from vessel.[1]Check reactor seals. Use a fresh bottle of MeNH2 solution.[1]
Step 2: Stalled Reaction Catalyst poisoning (O2) or Boronic acid degradation.[1]Degas solvents more rigorously.[1] Add 0.2 eq extra boronic acid.
Step 2: Black Precipitate "Pd Black" formation (catalyst decomposition).[1]Normal. Ensure filtration through Celite. If yield is low, switch ligand to XPhos.[1]

References

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of 6-Propylpyridazin-3-amine. Retrieved from [1]

  • ChemicalBook. (2025).[1] Synthesis of 3-Amino-6-chloropyridazine. Retrieved from [1]

  • Li, A. Y. (2002).[1] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] 6-Cyclopropylpyridazin-3-amine Compound Summary. PubChem.[1] Retrieved from [1]

  • Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Catalysts. Retrieved from

Sources

Method

Coupling reaction conditions for 6-cyclopropyl-N-methylpyridazin-3-amine

Application Note: Optimized Synthesis of 6-Cyclopropyl-N-methylpyridazin-3-amine Part 1: Executive Summary & Strategic Analysis Target Molecule: 6-cyclopropyl-N-methylpyridazin-3-amine CAS: 1159814-07-9 (Analogous) Prima...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 6-Cyclopropyl-N-methylpyridazin-3-amine

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 6-cyclopropyl-N-methylpyridazin-3-amine CAS: 1159814-07-9 (Analogous) Primary Application: Key intermediate for kinase inhibitors (e.g., ATR, JAK) and CNS-active agents.[1]

Strategic Route Selection: The synthesis of 3,6-disubstituted pyridazines presents a classic regioselectivity and reactivity challenge.[1] While the target can theoretically be approached via two main routes, the "Amine-First" strategy is superior for process control and scalability.[1]

  • Route A (Recommended): Nucleophilic aromatic substitution (

    
    ) of 3,6-dichloropyridazine with methylamine, followed by Suzuki-Miyaura coupling.[1]
    
    • Why: 3,6-dichloropyridazine is inexpensive and symmetric, eliminating initial regioselectivity concerns.[1] The resulting intermediate, 6-chloro-N-methylpyridazin-3-amine, is stable.[1] Although the amine group electronically deactivates the remaining chloride towards oxidative addition, modern phosphine ligands (e.g., XPhos, SPhos, PCy3) overcome this barrier efficiently.

  • Route B (Alternative): Suzuki coupling first, followed by amination.[1]

    • Why Not: Installing the cyclopropyl group first creates 3-chloro-6-cyclopropylpyridazine.[1] The electron-rich cyclopropyl group deactivates the ring for the subsequent

      
       reaction, often necessitating harsh conditions (high pressure/temp) to displace the final chloride with methylamine. Furthermore, controlling mono-coupling on the dichloro-precursor during the Suzuki step is difficult, leading to bis-cyclopropyl byproducts.[1]
      

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 6-chloro-N-methylpyridazin-3-amine ( )

This step exploits the high electrophilicity of the electron-deficient pyridazine ring.[1]

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)[2]

  • Methylamine (2.0 M in THF or 40% aq.[1] solution) (2.5 equiv)

  • Solvent: Ethanol or THF

  • Base (Optional):

    
     (1.1 equiv) – Note: Methylamine can act as its own base, but inorganic base prevents salt formation of the product.
    

Protocol:

  • Setup: Charge a pressure vessel (sealed tube or autoclave) with 3,6-dichloropyridazine and Ethanol (5 mL/mmol).

  • Addition: Cool to 0°C. Add Methylamine solution dropwise.

    • Critical: Do not add all at once at room temperature to avoid exotherms that promote bis-substitution.[1]

  • Reaction: Seal the vessel and heat to 80–90°C for 4–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS.[1] The starting material (

      
      ) should disappear, converting to the mono-amine (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1][2][3] Concentrate the mixture under reduced pressure to remove excess methylamine and solvent.

    • Resuspend the residue in water and extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallization from Ethanol/Heptane is often sufficient.[1] If necessary, flash chromatography (DCM:MeOH 95:5).[1]

Yield Expectation: 85–92%

Step 2: Suzuki-Miyaura Coupling (Cyclopropylation)

This is the critical step. Cyclopropylboronic acid is prone to protodeboronation (losing the boron group before coupling).[1] We recommend using Potassium Cyclopropyltrifluoroborate for higher stability, or specific "rapid-coupling" conditions if using the Boronic Acid.[1]

Option A: Using Cyclopropylboronic Acid (Standard) [1]

  • Catalyst:

    
     (5 mol%) + Tricyclohexylphosphine (
    
    
    
    ) (10 mol%) OR XPhos Pd G2 (2-3 mol%).[1]
  • Base:

    
     (3.0 equiv) – High base load suppresses deboronation.[1]
    
  • Solvent: Toluene/Water (10:[1]1) or Dioxane/Water (4:1).[1]

Option B: Using Potassium Cyclopropyltrifluoroborate (Robust) [1]

  • Catalyst:

    
     (5 mol%) or XPhos Pd G2.[1]
    
  • Base:

    
     (3.0 equiv).[1]
    
  • Solvent: THF/Water (10:1).[1]

Protocol (Option A - Optimized for Boronic Acid):

  • Degassing: In a reaction vial, combine 6-chloro-N-methylpyridazin-3-amine (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Solvent: Add Toluene and Water. Sparge with Argon/Nitrogen for 10 minutes. Oxygen inhibits the catalyst and promotes boronic acid decomposition.

  • Catalyst Addition: Add

    
     and 
    
    
    
    (or pre-complexed catalyst). Seal immediately.
  • Reaction: Heat vigorously to 100°C for 12–16 hours.

    • Note: Vigorous stirring is essential for the biphasic system.

  • Workup:

    • Filter through a pad of Celite to remove Pd black.[1] Wash with EtOAc.[1]

    • Partition filtrate between EtOAc and Water.[1]

    • pH Adjustment: The product is an amine.[1][2][4] Ensure the aqueous layer is basic (pH > 10) during extraction to keep the product in the organic phase.

  • Purification: Flash chromatography on silica gel.

    • Eluent: DCM to 10% MeOH/DCM (with 1%

      
       additive to reduce streaking).
      

Yield Expectation: 65–80%[1]

Part 3: Reaction Visualization & Mechanism

Synthetic Pathway

G SM 3,6-Dichloropyridazine INT 6-Chloro-N-methylpyridazin-3-amine (Stable Intermediate) SM->INT Step 1: SNAr MeNH2, EtOH, 90°C (Regioselective due to symmetry) PROD 6-Cyclopropyl-N-methylpyridazin-3-amine (Target) INT->PROD Step 2: Suzuki Coupling cPr-B(OH)2, Pd(OAc)2/PCy3 K3PO4, Toluene/H2O, 100°C

Caption: Two-step convergent synthesis utilizing an initial SNAr displacement followed by a Pd-catalyzed cyclopropylation.

Mechanistic Insight: The Challenge of Step 2

The oxidative addition of the Pd(0) catalyst into the C-Cl bond of the intermediate is the rate-determining step. The electron-donating methylamine group at position 3 increases electron density in the ring, making the C-Cl bond at position 6 stronger and less reactive.

  • Solution: We utilize electron-rich, bulky phosphine ligands like Tricyclohexylphosphine (

    
    )  or XPhos .[1] These ligands increase the electron density on the Palladium center, accelerating the oxidative addition into the deactivated aryl chloride.
    

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Bis-substitution (Diamina)Reduce temperature to 60°C; add amine strictly dropwise; ensure stoichiometry is < 2.5 equiv.
Low Conversion (Step 2) Catalyst DeactivationSwitch to XPhos Pd G2 ; ensure rigorous degassing (O2 kills active Pd species).[1]
Protodeboronation Unstable Boronic AcidUse Potassium Cyclopropyltrifluoroborate ; increase base concentration; add boronic acid in portions.[1]
Pd Removal Residual Metal in ProductUse a metal scavenger resin (e.g., SiliaMetS® Thiol) during workup or wash organic layer with aqueous N-acetylcysteine.[1]

References

  • BenchChem. (2025).[1] "6-Propylpyridazin-3-amine synthesis and characterization." Application Note. Link[1]

  • Doucet, H., et al. (2006).[1][5] "Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex."Synthetic Communications, 36, 121–128.[1][5] Link[1][5]

  • Molander, G. A., & Biolatto, B. (2003).[1][6] "Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Halides."Journal of Organic Chemistry, 68(11), 4302-4314.[1] Link[1]

  • Konno, S., et al. (1992).[1] "Synthesis of 6-alkylamino-3-pyridazinecarboxylic acid derivatives."Heterocycles, 34(2), 221.[1] Link

Sources

Application

Microwave-assisted synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine derivatives

Application Note & Protocol Topic: High-Efficiency Microwave-Assisted Synthesis of 6-Cyclopropyl-N-methylpyridazin-3-amine Derivatives: A Modern Approach for Medicinal Chemistry Scaffolds Abstract The pyridazine core is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Microwave-Assisted Synthesis of 6-Cyclopropyl-N-methylpyridazin-3-amine Derivatives: A Modern Approach for Medicinal Chemistry Scaffolds

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] This application note provides a detailed protocol for the synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine derivatives, leveraging the power of Microwave-Assisted Organic Synthesis (MAOS). MAOS represents a significant advancement over conventional heating methods, offering dramatic reductions in reaction times, increased yields, and improved product purity, aligning with the principles of green chemistry.[3][4][5] We will explore the underlying principles of microwave heating, provide a robust, step-by-step protocol for the key nucleophilic aromatic substitution (SNAr) reaction, and discuss the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to accelerate the synthesis of novel heterocyclic entities.

Introduction: The Value of Pyridazines and Microwave Synthesis

Pyridazine derivatives are a critical class of nitrogen-containing heterocycles in drug discovery.[1] Their unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make them valuable for interacting with biological targets.[6][7] The introduction of a cyclopropyl group at the 6-position can enhance metabolic stability and binding affinity, while the N-methylamine at the 3-position serves as a key pharmacophoric element.

Traditionally, the synthesis of such substituted heterocycles involves lengthy reaction times and often harsh conditions.[8] Microwave-Assisted Organic Synthesis (MAOS) overcomes these limitations by utilizing dielectric heating.[9][10] Unlike conventional heating which relies on slow conduction, microwaves directly energize polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[3][10] This results in remarkable rate enhancements, often reducing reaction times from hours to mere minutes, and frequently leading to cleaner reactions with fewer side products.[4][5][11]

This protocol focuses on the final, crucial step in the synthesis: the SNAr reaction of a 3-chloro-6-cyclopropylpyridazine intermediate with methylamine, a transformation ideally suited for microwave acceleration.

The Causality of Microwave-Enhanced Chemistry

The efficacy of MAOS stems from its unique heating mechanism. Microwave energy interacts with molecules possessing a dipole moment (e.g., polar solvents, reagents). This interaction forces the molecules to align with the rapidly oscillating electric field, generating rotational energy that is dissipated as heat through molecular friction.[10]

Key Advantages Explained:

  • Rapid & Uniform Heating: Energy is delivered directly and volumetrically to the reactants and solvent, bypassing the thermal conductivity limitations of the vessel material. This eliminates localized overheating at the vessel walls, which is a common source of side-product formation in conventional methods.[3][4]

  • Accessing Higher Temperatures: In sealed, pressure-rated vessels, solvents can be heated far above their atmospheric boiling points.[12] This allows reactions that would otherwise be sluggish to proceed rapidly and efficiently. For an SNAr reaction, this superheating provides the necessary activation energy to facilitate the formation of the Meisenheimer complex intermediate and subsequent departure of the leaving group.

  • Improved Selectivity: The rapid heating and precise temperature control can favor the desired kinetic product over thermodynamically favored but undesired side products, leading to a cleaner reaction profile.[13]

Caption: Proposed high-level synthetic workflow.

Detailed Experimental Protocol: Microwave-Assisted Amination

This protocol details the nucleophilic aromatic substitution of the 3-chloro-6-cyclopropylpyridazine intermediate with methylamine.

4.1. Materials & Equipment

  • Reagents:

    • 3-Chloro-6-cyclopropylpyridazine (1.0 eq)

    • Methylamine solution (40% in H₂O, 3.0 eq)

    • Ethanol (Reagent Grade)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL pressure-rated microwave reaction vessel with a magnetic stir bar

    • Analytical balance

    • Rotary evaporator

    • Standard glassware for workup (separatory funnel, flasks)

    • Silica gel for column chromatography

4.2. Step-by-Step Procedure

  • Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 3-chloro-6-cyclopropylpyridazine (e.g., 309 mg, 2.0 mmol, 1.0 eq).

  • Reagent Addition: Add ethanol (4.0 mL) to dissolve the starting material. To this solution, add the methylamine solution (40% in H₂O, 466 mg, 6.0 mmol, 3.0 eq).

    • Causality Note: A molar excess of methylamine is used to drive the reaction to completion and neutralize any HCl formed in situ. Ethanol is chosen as the solvent due to its high dielectric constant, making it an excellent medium for absorbing microwave energy, and its ability to solubilize the starting material.

  • Microwave Irradiation: Securely cap the vessel and place it in the cavity of the microwave reactor. Irradiate the mixture according to the parameters in Table 1. The reaction is monitored by an internal IR sensor to ensure precise temperature control.

    • Causality Note: The temperature of 150 °C is chosen to significantly accelerate the SNAr reaction, a temperature safely and rapidly achieved in a sealed vessel. [12]The 15-minute reaction time is typical for microwave-enhanced reactions of this type, which would otherwise require several hours of conventional reflux. [3]4. Cooling: After the irradiation is complete, the vessel is cooled to below 50°C using the instrument's compressed air cooling system before it is safely removed from the reactor.

  • Workup & Extraction:

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dilute the remaining aqueous residue with water (10 mL) and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL), followed by brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 6-cyclopropyl-N-methylpyridazin-3-amine.

4.3. Data Presentation: Reaction Parameters & Expected Outcome

ParameterSettingRationale
Reactants 3-chloro-6-cyclopropylpyridazine, MethylamineSNAr reaction for amination
Solvent Ethanol/WaterPolar, microwave-absorbent medium
Temperature 150 °CAccelerates reaction rate
Microwave Power Dynamic (up to 200 W)Power modulates to maintain set temperature
Reaction Time 15 minutesSufficient for completion under MAOS
Pressure ~10-15 bar (Monitored)Result of heating solvent above boiling point
Expected Yield 85-95%High efficiency is characteristic of MAOS
Purity (Post-Chromo.) >98%Cleaner reaction profile reduces side products

Characterization

The identity and purity of the final product, 6-cyclopropyl-N-methylpyridazin-3-amine, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the pyridazine ring protons, the N-methyl group (a doublet coupled to the N-H), the N-H proton (a quartet), and the cyclopropyl protons.

  • ¹³C NMR: Confirmation of all carbon atoms in the structure.

  • Mass Spectrometry (ESI-MS): Determination of the molecular weight, confirming the [M+H]⁺ ion.

  • HPLC: Assessment of purity.

Safety Precautions

  • Always operate the microwave reactor according to the manufacturer's instructions.

  • Use only pressure-rated, defect-free reaction vessels. Never exceed the recommended fill volume (~50% of total vessel volume).

  • Handle methylamine solution in a well-ventilated fume hood as it is volatile and corrosive.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ensure the reaction vessel has cooled sufficiently before opening to avoid sudden depressurization of hot solvent.

Conclusion

This application note demonstrates a highly efficient, rapid, and robust protocol for the synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine derivatives using microwave-assisted organic synthesis. By replacing conventional heating with microwave irradiation, this method dramatically reduces reaction times from hours to minutes while providing excellent yields and high product purity. [13]This approach is a powerful tool for accelerating the discovery and development of novel pyridazine-based drug candidates.

References

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PMC.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Microwave-Assisted Synthesis of Heterocycles. Springer.
  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science.
  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Ingenta Connect.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Microwave assisted organic synthesis (MAOS).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Microwave Assisted Synthesis of Organic Compounds and Nanom
  • Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine

Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Optimization of Reaction Yields & Troubleshooting Target Molecule: 6-cyclopropyl-N-methylpyridazin-3-amine (CAS: N/...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Optimization of Reaction Yields & Troubleshooting Target Molecule: 6-cyclopropyl-N-methylpyridazin-3-amine (CAS: N/A for specific derivative, Generic Scaffold)

Introduction: The "Push-Pull" Challenge

Welcome to the Technical Support Center. You are likely here because the synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine is stalling or yielding inseparable mixtures.

This molecule presents a classic "Push-Pull" electronic conflict. The pyridazine core is electron-deficient (


-deficient), making it excellent for Nucleophilic Aromatic Substitution (SnAr ). However, once you install the electron-donating methylamine group, the ring becomes electron-rich, significantly deactivating it for the subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura ) required to install the cyclopropyl group.

This guide provides a modular troubleshooting approach to navigate this electronic dichotomy.

Module 1: Route Selection & Strategy

User Query: "Which step should I perform first? The methylation or the cyclopropylation?"

Technical Recommendation: While intuition suggests installing the cheap amine first, Route B (Suzuki First) is the superior high-yield strategy for this specific scaffold.

  • Route A (SnAr First): Installing the amine first deactivates the ring. The subsequent Suzuki coupling with cyclopropylboronic acid—which is already a slow, difficult coupling partner—often fails or requires expensive, exotic ligands (e.g., XPhos, RuPhos) to force oxidative addition.

  • Route B (Suzuki First): Performing the Suzuki coupling on the dichloropyridazine utilizes the ring's electron deficiency to facilitate oxidative addition. The remaining chloride in the intermediate (3-chloro-6-cyclopropylpyridazine) is still sufficiently activated for the final SnAr displacement.

Decision Matrix: Synthesis Pathway

SynthesisPath Start 3,6-Dichloropyridazine RouteA Route A: SnAr First (Standard but Risky) Start->RouteA RouteB Route B: Suzuki First (High Yield Recommended) Start->RouteB InterA Intermediate A: 6-chloro-N-methylpyridazin-3-amine RouteA->InterA MeNH2, THF StepA2 Step 2: Suzuki Coupling (Difficult: Deactivated Ring) InterA->StepA2 Cyclopropyl-B(OH)2 Pd Catalyst Product Target: 6-cyclopropyl-N-methylpyridazin-3-amine StepA2->Product Low Yield/Stall InterB Intermediate B: 3-chloro-6-cyclopropylpyridazine RouteB->InterB Cyclopropyl-B(OH)2 Pd(dppf)Cl2 StepB2 Step 2: SnAr Displacement (High Temp/Pressure) InterB->StepB2 MeNH2, EtOH, 120°C StepB2->Product High Yield

Caption: Comparative workflow analysis demonstrating why Route B (Suzuki First) minimizes electronic deactivation hurdles.

Module 2: Troubleshooting the Suzuki Coupling

Context: Whether you choose Route A or B, the installation of the cyclopropyl group is the bottleneck. Cyclopropylboronic acid is less reactive than arylboronic acids and prone to protodeboronation.

Ticket #101: Low Conversion / Starting Material Recovery

Symptoms: LCMS shows unreacted chloride after 16 hours. Root Cause: Catalyst deactivation or insufficient activation of the boronate species.

ParameterStandard ProtocolOptimized Protocol (Troubleshooting)
Catalyst Pd(PPh₃)₄ (Tetrakis)Pd(dppf)Cl₂·DCM or XPhos Pd G3
Base Na₂CO₃K₃PO₄ (3.0 equiv) or Cs₂CO₃
Solvent DMF/Water1,4-Dioxane/Water (4:1) or Toluene/Water
Temp 80°C100°C - 110°C

Corrective Action:

  • Switch Ligands: If using Route A (Amino-Cl precursor), you must use an electron-rich, bulky ligand like XPhos or SPhos to facilitate oxidative addition on the electron-rich ring [1].

  • Base Strength: Switch to K₃PO₄ . It provides a higher concentration of the active boronate species without being as harsh as hydroxides (which can degrade the pyridazine).

  • Boron Source: If cyclopropylboronic acid fails, switch to Potassium cyclopropyltrifluoroborate . It releases the active species slowly, preventing protodeboronation [2].

Ticket #102: Formation of Bis-Coupled Product (Route B Specific)

Symptoms: When reacting 3,6-dichloropyridazine, you observe significant amounts of 3,6-dicyclopropylpyridazine. Root Cause: The second chloride becomes more reactive after the first addition? No, usually it is less reactive, but statistical coupling occurs if stoichiometry is loose.

Corrective Action:

  • Stoichiometry Control: Use 0.9 equivalents of boronic acid relative to the dichloro-substrate.

  • High Dilution: Run the reaction more dilute (0.05 M) to favor mono-substitution.

  • Statistical Purification: Accept the statistical mixture (Start:Mono:Bis ~ 1:2:1) and purify via column chromatography.[1][2] The polarity difference between the mono-chloro and bis-cyclopropyl species is usually sufficient for separation on silica (Gradient: 0-40% EtOAc in Hexanes).

Module 3: Troubleshooting the SnAr Reaction

Context: Displacement of the chloride by methylamine.

Ticket #201: Reaction Incomplete at Reflux

Symptoms: Reaction stalls at 50-60% conversion in THF reflux (66°C). Root Cause: Pyridazines are less electron-deficient than pyrimidines or triazines. The activation energy for SnAr on a chloropyridazine (especially if a cyclopropyl group is already present) is high.

Corrective Action:

  • Pressure is Key: Move the reaction to a sealed tube or pressure vessel.

  • Temperature: Heat to 120°C - 130°C .

  • Solvent Switch: Use Ethanol or n-Butanol . Polar protic solvents stabilize the Meisenheimer complex intermediate, accelerating SnAr reactions [3].

Protocol B (SnAr Step):

  • Charge 3-chloro-6-cyclopropylpyridazine (1.0 equiv) into a pressure vial.

  • Add Methylamine (33% in EtOH, 5.0 equiv). Do not use aqueous methylamine if possible, to avoid hydrolysis to the pyridazinone.

  • Seal and heat to 120°C for 12 hours.

  • Cool, concentrate, and partition between DCM and NaHCO₃.

Module 4: Isolation & Purification

Ticket #301: Product Stuck in Aqueous Layer Symptoms: Target molecule is not extracting into Ethyl Acetate or DCM. Root Cause: Aminopyridazines are highly polar and basic. They can form water-soluble salts or simply partition into water.

Corrective Action:

  • pH Adjustment: Ensure the aqueous layer is pH > 12 (use NaOH) before extraction to ensure the amine is free-based.

  • Salting Out: Saturate the aqueous layer with NaCl.

  • Solvent: Use DCM/Isopropanol (3:1) as the extraction solvent. The alcohol helps pull the polar heterocycle into the organic phase.

Mechanism Failure Analysis (Suzuki)

Understanding why the reaction fails is critical for fixing it. The diagram below illustrates the catalytic cycle and the specific failure points for cyclopropyl coupling.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd R-Cl TransMet Transmetallation (Rate Limiting for Cyclopropyl) OxAdd->TransMet Cyclopropyl-B(OH)2 + Base Fail1 FAILURE: Deactivated Ring (If Amine present) OxAdd->Fail1 RedElim Reductive Elimination (Product Release) TransMet->RedElim Fail2 FAILURE: Protodeboronation (Cyclopropyl-B degrades) TransMet->Fail2 RedElim->Pd0

Caption: Catalytic cycle highlighting transmetallation as the primary bottleneck for cyclopropyl coupling.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Amines. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. [Link]

  • Rohrbach, S., Smith, A. J., & Pang, J. H. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Chemical Reviews, 119(17), 9961–10032. [Link]

  • Deng, X. M., et al. (2011). Pd-Catalyzed Suzuki–Miyaura Coupling of Cyclopropylboronic Acid with Aryl Chlorides. Organic Letters, 13(23), 6176–6179. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine. This guide is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and minimizing the formation of critical by-products. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes, ensuring high purity and yield.

Introduction: The Challenge of Selectivity

6-cyclopropyl-N-methylpyridazin-3-amine is a valuable scaffold in medicinal chemistry, often appearing in molecules targeting a range of biological pathways. Its synthesis, while seemingly straightforward, involves navigating a competitive landscape of potential side reactions. The electron-deficient nature of the pyridazine ring, coupled with the reactivity of the cyclopropyl and amine functionalities, creates a scenario where minor deviations in reaction conditions can lead to a significant increase in impurity profiles. This guide provides a systematic approach to troubleshooting these challenges.

A common and efficient synthetic strategy involves a two-step process starting from 3,6-dichloropyridazine: a selective nucleophilic aromatic substitution (SNAr) to install the N-methylamino group, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety. This guide will focus on this pathway.

Proposed Synthetic Pathway

Below is a high-level overview of the recommended synthetic route. Each step presents unique challenges for by-product control.

G A 3,6-Dichloropyridazine B 6-Chloro-N-methylpyridazin-3-amine A->B  Step 1: Selective S_NAr  (Methylamine, Solvent, Temp.) C 6-Cyclopropyl-N-methylpyridazin-3-amine (Target Molecule) B->C  Step 2: Suzuki Coupling  (Cyclopropylboronic acid, Pd Catalyst, Base)

Caption: Recommended two-step synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My initial amination step (Step 1) is not selective and produces a significant amount of a bis-aminated by-product.

Question: I'm reacting 3,6-dichloropyridazine with methylamine and observing a significant peak in my LC-MS corresponding to the mass of a di-substituted product, 3,6-bis(methylamino)pyridazine. How can I improve selectivity for the mono-aminated product?

Answer: This is a classic selectivity challenge in SNAr reactions on di-substituted heteroaromatics.[1][2] The second chlorine atom remains activated towards substitution after the first amine has been added. The key to preventing the second substitution is controlling the reaction stoichiometry and temperature.

Root Causes & Solutions:

  • Stoichiometry: Using a large excess of methylamine will drive the reaction towards the undesired bis-amination product. The concentration of the nucleophile is a primary rate determinant.

  • Temperature: Higher temperatures provide the necessary activation energy for the less reactive 6-chloro-N-methylpyridazin-3-amine intermediate to react further.

Recommended Protocol Adjustments:

  • Control Stoichiometry: Use a slight excess, typically 1.1 to 1.5 equivalents, of methylamine. Add the methylamine solution slowly (dropwise) to the solution of 3,6-dichloropyridazine to avoid localized high concentrations.

  • Lower Temperature: Begin the reaction at a lower temperature (e.g., 0-10 °C) and allow it to slowly warm to room temperature. Monitor the reaction closely by TLC or LC-MS. For many activated systems, the first substitution is significantly faster than the second, and controlling the temperature allows you to stop the reaction after the desired product is formed.[3]

  • Solvent Choice: Using a polar aprotic solvent like THF or Dioxane is standard. In some cases, using a less polar solvent can slow down the second substitution more significantly than the first.

ParameterStandard ConditionRecommended for SelectivityRationale
Methylamine (equiv.) > 2.01.1 - 1.5Minimizes the statistical likelihood of a second substitution.
Temperature 50 - 100 °C0 °C to RTExploits the kinetic difference between the first and second substitution.
Addition Method Rapid / BulkSlow / DropwisePrevents localized high concentrations of the nucleophile.
Problem 2: The Suzuki coupling (Step 2) is generating significant homocoupling and protodeboronation by-products.

Question: My Suzuki reaction is yielding the desired product, but I'm also seeing significant amounts of bicyclopropyl and 6-H-N-methylpyridazin-3-amine in my crude mixture. What causes this and how can I fix it?

Answer: This is a very common issue in Suzuki-Miyaura cross-coupling reactions.[4][5] Homocoupling of the boronic acid (forming bicyclopropyl) and protodeboronation (replacement of the boronic acid group with hydrogen) are well-known side reactions that compete with the desired cross-coupling.

Causality and Mitigation Strategy:

G cluster_0 Desired Pathway: Cross-Coupling cluster_1 Side Reactions A R-X C Pd(0) A->C Oxidative Addition B R'-B(OH)2 B->C D R-R' C->D Reductive Elimination E R'-B(OH)2 F R'-R' (Homocoupling) E->F O2, Base G R'-H (Protodeboronation) E->G H2O, Base, Temp

Caption: Competing reactions in the Suzuki-Miyaura coupling.

Key Control Parameters:

  • Oxygen Contamination: The primary driver for boronic acid homocoupling is the presence of oxygen. It is absolutely critical to thoroughly degas the reaction mixture and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Base Selection and Quality: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[4] The base must be anhydrous and of high purity. The presence of excess hydroxide or water can facilitate protodeboronation.

  • Catalyst System: The palladium catalyst and ligand system can influence the relative rates of the desired reaction versus the side reactions. For electron-rich pyridazines, a catalyst system like Pd(PPh₃)₄ or PdCl₂(dppf) is a good starting point.[4]

Troubleshooting Protocol:

  • Degassing is Non-Negotiable: Degas your solvent(s) and the final reaction mixture rigorously. The "freeze-pump-thaw" method (3 cycles) is superior to simple sparging with inert gas.

  • Use Anhydrous Reagents: Use freshly opened, anhydrous solvents and bases. If in doubt, dry the solvent and grind/dry the base under vacuum before use.

  • Optimize Stoichiometry: Use a slight excess of the boronic acid (1.2 equivalents is typical). A large excess can favor homocoupling.

  • Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-100 °C for dioxane).[4]

Problem 3: I'm observing a by-product where the cyclopropyl ring appears to have opened.

Question: My mass spec analysis shows peaks that could correspond to adducts or rearranged products, and my NMR has lost the characteristic cyclopropyl signals. Is the cyclopropyl ring unstable?

Answer: Yes, the cyclopropyl group, while generally stable, can be susceptible to ring-opening under certain conditions, particularly oxidative stress or in the presence of strong Lewis acids.[6][7] Cyclopropylamines, in particular, can undergo metabolism-like bioactivation pathways that involve oxidation and ring scission.[6]

Potential Causes:

  • Oxidative Conditions: If your reaction is not properly blanketed with an inert atmosphere, trace oxygen, potentially in concert with the palladium catalyst, can mediate oxidative pathways.

  • Highly Acidic or Lewis Acidic Conditions: While not typical for the Suzuki step, any downstream processing or purification involving strong acids could potentially lead to ring-opening. The strained ring is susceptible to electrophilic attack.[7]

  • Photochemical Degradation: Some cyclopropyl-containing compounds can be sensitive to light.

Preventative Measures:

  • Inert Atmosphere: As with preventing homocoupling, a strict inert atmosphere is crucial to prevent oxidative degradation.

  • Purification Strategy: When performing chromatographic purification, avoid using highly acidic mobile phase additives if possible. A screen of different buffered or neutral systems is advisable.

  • Material Storage: Store the final compound and key intermediates protected from light and under an inert atmosphere if long-term stability is a concern.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter for success in the Suzuki coupling step?

A1: Rigorous exclusion of oxygen. Degassing the reaction mixture is paramount. Oxygen facilitates the decomposition of the palladium catalyst and promotes the homocoupling of the boronic acid, which is often the most significant by-product.

Q2: How do I choose the right palladium catalyst and ligand for Step 2?

A2: The choice depends on the electronic nature of your substrate. For the 6-chloro-N-methylpyridazin-3-amine, which is an electron-rich heterocycle, standard phosphine ligands are a good starting point.

  • Pd(PPh₃)₄: A reliable, general-purpose catalyst. It is air-sensitive and should be handled in a glovebox.

  • PdCl₂(dppf): Offers good stability and is often effective for heteroaromatic substrates.[4]

  • Buchwald-type ligands: For more challenging couplings, using specialized, sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ can dramatically improve yields and reduce by-products, though at a higher cost.[8]

Q3: Which analytical techniques are best for identifying these by-products?

A3: A combination of techniques is essential for unambiguous identification.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The workhorse for reaction monitoring. It allows you to quickly determine the mass of the product and by-products, providing immediate clues (e.g., a mass of M+16 suggests oxidation, 2xM suggests a dimer).

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, allowing you to determine the elemental formula of a by-product and distinguish between isomers.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC/HMBC): This is the gold standard for structure elucidation. ¹H NMR will clearly show the disappearance of the proton on the chlorinated carbon and the appearance of the characteristic high-field cyclopropyl protons. 2D NMR experiments like HMBC are invaluable for confirming the connectivity of the cyclopropyl group to the pyridazine ring and differentiating it from isomeric by-products.

Q4: Can I perform this synthesis as a one-pot reaction?

A4: While attractive, a one-pot procedure for this sequence is challenging and not recommended for initial process development. The optimal conditions for the SNAr (nucleophilic substitution) and the Suzuki coupling are significantly different (e.g., solvent, base, temperature, atmosphere). Attempting a one-pot synthesis without careful optimization is likely to result in a complex mixture of by-products, including those from the reaction of the boronic acid or palladium catalyst with the initial 3,6-dichloropyridazine. Isolating and purifying the intermediate is the most robust approach.

Recommended Experimental Protocol: Suzuki Coupling (Step 2)

This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of 6-Chloro-N-methylpyridazin-3-amine with cyclopropylboronic acid.

Materials:

  • 6-Chloro-N-methylpyridazin-3-amine (1.0 equiv)

  • Cyclopropylboronic acid (1.2 equiv)

  • Palladium Tetrakis(triphenylphosphine), Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate, K₂CO₃ (anhydrous, powdered) (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flame-dry the glassware under vacuum and allow it to cool under a stream of Argon or Nitrogen.

  • Reagent Addition: To the flask, add 6-Chloro-N-methylpyridazin-3-amine, cyclopropylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask (a typical ratio is 4:1 or 5:1 dioxane:water). The total solvent volume should be sufficient to make a ~0.1 M solution with respect to the starting material.

  • Degassing: Rigorously degas the entire reaction mixture. The preferred method is three cycles of "freeze-pump-thaw." Alternatively, bubble Argon through the solution for at least 20-30 minutes.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure 6-cyclopropyl-N-methylpyridazin-3-amine.

References

  • Buchwald–Hartwig amination - Wikipedia. Provides a comprehensive overview of the palladium-catalyzed C-N bond formation reaction, including the evolution of catalyst systems. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing - ResearchGate. Discusses the challenges in pyridazine synthesis compared to pyridine. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. Details the SNAr mechanism on chloroazines, highlighting the activating effect of ring nitrogens. [Link]

  • nucleophilic aromatic substitutions - YouTube. A video tutorial explaining the mechanism of SNAr on heteroaromatic rings like pyridine. [Link]

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry - ACS Publications. Presents various synthetic strategies for accessing substituted pyridazines. [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Describes the metabolic instability of cyclopropylamines, including oxidative ring-opening. [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. - ResearchGate. Shows an application of Buchwald-Hartwig amination in the synthesis of fused pyridazine systems. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. A resource on the Buchwald-Hartwig reaction with links to primary literature. [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. Provides an example of sequential SNAr and cross-coupling on a related chloro-heterocycle. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Describes a practical method for aminating bromopyridines, analogous to chloropyridazines. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. Discusses the reactivity of the cyclopropylamine moiety due to ring strain. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. A detailed explanation of the SNAr mechanism, including the role of activating groups. [Link]

  • Synthesis of cyclopropylamines from cyclopropanols and amines. | Download Scientific Diagram - ResearchGate. Mentions ring-opening reactions of cyclopropanols, related to the stability of the cyclopropyl group. [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. Educational resource explaining the steps of the catalytic cycle. [Link]

  • CYCLOPROPYLAMINE - Ataman Kimya. Details the chemical properties and reactivity of cyclopropylamine. [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes - Semantic Scholar. Discusses the prevalence and synthesis of cyclopropylamines in bioactive molecules. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago. Highlights the synthetic challenges associated with the pyridazine core. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC. Mentions the pyridazine core as a privileged scaffold in drug development. [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. Discusses Suzuki cross-coupling on 3-amino-6-chloropyridazine and potential side reactions like hydrolytic deboronation. [Link]

  • SYNTHESIS OF 6-ALKYLAMINO-3-PYRIDAZINECARBOXYLIC ACID DERIVATIVES FROM METHYL 6-CHLORO-3-PYRIDAZINECARBOXYLATE. Describes reactions of primary amines with substituted chloropyridazines. [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) - The Royal Society of Chemistry. Provides an experimental procedure for the mono-amination of 3,6-dichloropyridazine. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-cyclopropyl-N-methylpyridazin-3-amine

Introduction: Welcome to the technical support center for 6-cyclopropyl-N-methylpyridazin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 6-cyclopropyl-N-methylpyridazin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Pyridazine derivatives are a critical class of heterocycles in modern drug discovery, and achieving high purity is paramount for reliable downstream biological and clinical evaluation. The unique electronic properties and basicity of the pyridazine core, combined with the N-methylamine substituent, can present specific challenges during purification.[1] This document provides in-depth, experience-driven troubleshooting guides and FAQs to address common issues encountered during the purification of this compound, ensuring you can achieve your desired purity with confidence.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial observations and provides rapid guidance.

Q1: My initial reaction work-up is complete, and the TLC plate shows multiple spots. How do I decide on the best purification strategy?

A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate confirms a mixture of your target compound and impurities. The optimal purification method depends on the scale of your reaction and the nature of the impurities.[2]

  • For small-scale (milligram) reactions: Preparative TLC or flash column chromatography are excellent starting points.

  • For larger-scale (gram to kilogram) reactions: Flash column chromatography is the most efficient and scalable method.[2]

  • If the compound is a solid: Recrystallization can be a highly effective and economical method, provided a suitable solvent system can be identified that differentiates the solubility of your product from its impurities.[3][4]

  • If impurities are isomers or structurally very similar: High-Performance Liquid Chromatography (HPLC) may be required to achieve high levels of purity (>99%).[2]

Q2: What are the most probable impurities in my sample of 6-cyclopropyl-N-methylpyridazin-3-amine?

A2: Impurities are almost always a direct consequence of the synthetic route. Assuming a common pathway involving the reaction of a chloropyridazine precursor with methylamine, or a palladium-catalyzed cross-coupling, the likely impurities include:

  • Unreacted Starting Materials: Such as 3-amino-6-chloropyridazine or 3-chloro-6-cyclopropylpyridazine.[5][6]

  • Reagents & Catalysts: Residual palladium catalyst from a Suzuki or Buchwald-Hartwig coupling, or leftover bases (e.g., K₂CO₃, Cs₂CO₃).

  • Side-Reaction Products:

    • Dehalogenated species: Formation of pyridazin-3-amine if a chloro-precursor is used under reducing conditions.[5]

    • Over-amination/alkylation: If a di-substituted precursor is used, you might see byproducts with multiple amine substitutions.

    • Isomers: Depending on the synthetic strategy, regioisomers could be formed.

Q3: My compound is streaking badly on the silica gel TLC plate, making it hard to assess purity. What causes this and how can I fix it?

A3: This is a classic issue when working with basic amines on standard silica gel. The amine group (pKa ~2-3 for pyridazines) interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible binding or slow elution, which manifests as streaking or "tailing".[1]

The Solution: Neutralize the silica's acidity by adding a small amount of a basic modifier to your mobile phase.

  • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 2-3 drops of ammonium hydroxide per 100 mL of your eluent. This will protonate the modifier instead of your compound, allowing for sharp, well-defined spots on the TLC plate.[2]

Q4: I have a solid crude product. Can I use recrystallization, and how do I find the right solvent?

A4: Yes, recrystallization is an excellent and highly scalable method for purifying solids.[4] The key is finding a solvent (or solvent pair) in which your compound has high solubility at an elevated temperature but low solubility at room or cooler temperatures, while the impurities remain in solution.[4]

Solvent Screening Protocol:

  • Place ~10-20 mg of your crude material in a small test tube.

  • Add a solvent dropwise at room temperature. If it dissolves immediately, the solvent is too good; your compound will not crystallize out.

  • If it is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, this is a promising candidate solvent.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. If pure crystals form, you have found a suitable solvent.

  • If the compound is too soluble in one solvent and insoluble in another, a two-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be highly effective.[7]

Solvent Class Examples Suitability for Pyridazines
Alcohols Ethanol, IsopropanolOften good single solvents for recrystallization.[8]
Esters Ethyl Acetate (EtOAc)Good solubility, often used in combination with a non-polar solvent.
Hydrocarbons Hexanes, HeptaneTypically used as an "anti-solvent" with more polar solvents like EtOAc.
Chlorinated Dichloromethane (DCM)Good for dissolving but often needs an anti-solvent for crystallization.
Ethers Diethyl EtherVolatile, can be used to precipitate solids from other solvents.[7]

Part 2: In-Depth Troubleshooting & Purification Protocols

This section provides detailed, step-by-step guides for the most common purification techniques.

Guide 1: Optimizing Flash Column Chromatography for Basic Amines

Flash chromatography is the workhorse for purifying reaction mixtures. For 6-cyclopropyl-N-methylpyridazin-3-amine, success hinges on selecting the right stationary phase and mobile phase combination.

Caption: Systematic workflow for flash chromatography method development.

  • Solvent System Selection:

    • Start with a moderately polar system like 30-50% Ethyl Acetate in Hexanes.

    • Run a TLC plate with your crude material.

    • Crucial Step: Prepare a second identical eluent that also contains 0.5-1% triethylamine (TEA). Run a new TLC in this system. Compare the two plates. The system with TEA should show sharper spots with less streaking.[2]

    • Adjust the polarity (e.g., increase or decrease the % of Ethyl Acetate) until your target compound has an Rf value of approximately 0.2-0.4, and it is well-separated from major impurities.

  • Column Packing:

    • Select a silica gel column appropriate for your sample size (a good rule of thumb is a 40-100:1 ratio of silica weight to crude sample weight).

    • Wet-pack the column using your chosen mobile phase (including TEA). Ensure the packing is uniform to prevent channeling.

  • Sample Loading (Dry Loading is Preferred):

    • Why Dry Load? Dissolving the crude sample in a strong solvent (like DCM or Methanol) and loading it directly can lead to poor separation ("band broadening"). Dry loading ensures the sample starts as a very narrow band.

    • Procedure: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3x the weight of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully apply this powder to the top of your packed column.

  • Elution and Fractionation:

    • Begin eluting with the mobile phase, maintaining a constant flow rate.

    • Collect fractions and monitor the separation by TLC. Spot each fraction on a TLC plate to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator. The residual TEA is volatile and will be removed under vacuum.

Guide 2: Protocol for Purification by Recrystallization

When your crude product is a solid with moderate purity (>80%), recrystallization is a powerful, efficient, and cost-effective technique.

Caption: Step-by-step workflow for the recrystallization process.

  • Choose a Solvent: Using the screening method described in the FAQ, identify a suitable solvent (e.g., Ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add the solvent in small portions; using too much solvent is the most common cause of poor recovery.

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, catalyst residue) in the hot solution, you must perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents the desired compound from crystallizing prematurely during filtration.

  • Cooling and Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by TLC, LC-MS, and NMR.

Part 3: High-Purity Analysis and Confirmation

After any purification procedure, it is imperative to confirm the purity and structural integrity of your 6-cyclopropyl-N-methylpyridazin-3-amine.

  • Purity Assessment: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard for determining purity. It can separate and detect impurities at very low levels.[9][10]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm that the chemical structure of the purified compound is correct and that no degradation or isomerization has occurred during purification.

By following these guidelines and understanding the chemical principles behind them, you can effectively troubleshoot and overcome the challenges associated with purifying 6-cyclopropyl-N-methylpyridazin-3-amine, ensuring the high-quality material required for your research and development endeavors.

References

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines.
  • BenchChem. (2025). Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Lee, J. G., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420. Retrieved from [Link]

  • Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-265. Retrieved from [Link]

  • Jhu, S.-C., Wang, J.-Y., Wang, H.-T., & Chen, S.-F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 724-736. Retrieved from [Link]

  • Felton, J. S., & Knize, M. G. (1998). Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens. In Food Borne Carcinogens. Retrieved from [Link]

  • Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4).
  • Di Mola, A., et al. (2018). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 23(11), 2993. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Ather, A., et al. (2011). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Acta Crystallographica Section E, 67(Pt 2), o389. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Propylpyridazin-3-amine.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • BenchChem. (2025). "6-Propylpyridazin-3-amine" synthesis and characterization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Retrieved from [Link]

  • InCirculation. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [Link]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Analysis of 6-cyclopropyl-N-methylpyridazin-3-amine

Executive Summary This guide provides a definitive technical analysis of the 1H NMR profile for 6-cyclopropyl-N-methylpyridazin-3-amine , a critical pharmacophore often found in kinase inhibitors and CNS-active agents.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR profile for 6-cyclopropyl-N-methylpyridazin-3-amine , a critical pharmacophore often found in kinase inhibitors and CNS-active agents.[1] Unlike standard spectral databases, this document focuses on the comparative performance of solvent systems (DMSO-d₆ vs. CDCl₃) and the differentiation of structural analogs .

The pyridazine ring's electron-deficient nature, combined with the magnetic anisotropy of the cyclopropyl group, creates a unique spectral fingerprint.[1] Accurate interpretation requires resolving specific coupling patterns that are frequently misidentified in automated analysis.[1][2]

Structural Logic & Assignment Workflow

To guarantee reproducible assignments, we treat the molecule as three distinct magnetic environments. The interaction between the electron-rich exocyclic amine and the electron-deficient pyridazine ring dictates the shielding patterns.[1]

Structural Segmentation Diagram

The following diagram illustrates the logical flow for assigning the proton environments, moving from the most shielded (upfield) to the most deshielded (downfield) regions.[1]

G cluster_0 Environment A: Aliphatic (Upfield) cluster_1 Environment B: Heteroatom (Midfield) cluster_2 Environment C: Aromatic (Downfield) Cyc_CH2 Cyclopropyl CH2 (0.9 - 1.1 ppm) Cyc_CH Cyclopropyl CH (1.9 - 2.1 ppm) Cyc_CH2->Cyc_CH Vicinal Coupling H5 Pyridazine H5 (Ortho to Cyclopropyl) Cyc_CH->H5 Through-Space NOE N_Me N-Methyl (CH3) (2.9 - 3.0 ppm) NH Amine NH (Broad/Coupled) N_Me->NH 3J Coupling (DMSO only) H4 Pyridazine H4 (Ortho to Amine) NH->H4 Exchange Broadening H4->H5 Ortho Coupling (J ~9.2 Hz)

Caption: Assignment logic flow connecting magnetic environments via scalar coupling (solid lines) and spatial proximity (implied).

Comparative Analysis: Solvent Selection

The choice of solvent is not merely logistical; it fundamentally alters the observable scalar couplings, particularly for the N-methyl amine moiety.[1]

Scenario A: DMSO-d₆ (Recommended)

Why: DMSO-d₆ slows the proton exchange rate of the labile N-H proton.[1] This allows for the observation of the H-N-C-H coupling, splitting the N-methyl signal into a doublet.[1] This is the "Gold Standard" for confirming the secondary amine structure.[2]

Scenario B: CDCl₃ (Alternative)

Why: Common for initial screening.[1][2] However, the acidic nature of chloroform and trace water often catalyze rapid exchange of the N-H proton.[1] The N-methyl group collapses to a singlet, and the N-H signal becomes a broad, often invisible, hump.[1]

Comparative Data Table
Proton AssignmentMultiplicity (DMSO-d₆)Shift δ (ppm)Multiplicity (CDCl₃)Shift δ (ppm)Coupling Constant (

)
Cyclopropyl (-CH₂-) Multiplet (m)0.85 – 0.98Multiplet (m)0.90 – 1.05-
Cyclopropyl (-CH₂-) Multiplet (m)0.99 – 1.10Multiplet (m)1.05 – 1.20-
Cyclopropyl (-CH-) Multiplet (tt)2.05 – 2.15Multiplet (tt)1.95 – 2.05

Hz
N-Methyl (-CH₃) Doublet (d) 2.85 Singlet (s) 3.05

Hz
Amine (-NH-) Quartet (q/br) 6.80 Broad (br) 4.5 – 5.5 -
Pyridazine (H4) Doublet (d)6.75Doublet (d)6.65

Hz
Pyridazine (H5) Doublet (d)7.20Doublet (d)7.10

Hz

Critical Note: The chemical shift of H4 (ortho to the amine) is significantly upfield relative to H5 due to the strong mesomeric electron donation (+M effect) from the exocyclic nitrogen into the ring.[1]

Experimental Protocol (Self-Validating)

This protocol is designed to ensure the detection of the N-methyl doublet, which serves as the internal validation of the sample's integrity (confirming no oxidation to the imine or hydrolysis).[1]

Sample Preparation
  • Mass: Weigh 5.0 – 8.0 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) .

    • Tip: Use ampules rather than stock bottles to minimize water content.[1][2] Water signals at 3.33 ppm can overlap with the cyclopropyl methine or N-methyl signals if broad.[1][2]

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as these cause magnetic field inhomogeneity (broad lines).[1][2]

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).

  • Number of Scans (NS): 16 (Sufficient for >5 mg).[1][2]

  • Spectral Width (SW): 12 ppm (-1 to 11 ppm).[1][2]

  • Temperature: 298 K (25°C).[1][2]

Validation Checkpoint

Before finalizing the report, check the N-methyl signal at ~2.85 ppm :

  • Is it a doublet?Pass. Exchange is slow; sample is dry.

  • Is it a singlet?Fail. Exchange is fast. Indicates wet DMSO or acidic impurities.[1][2] Dry the sample and re-acquire.

Differentiating from Common Alternatives

In synthesis, this compound is often purified alongside its precursor (6-chloro analog) or hydrolysis products.[1][2]

vs. 6-chloro-N-methylpyridazin-3-amine (Precursor)

The precursor lacks the cyclopropyl ring.[1]

  • Diagnostic: Look for the absence of the high-field multiplets (0.8 – 1.2 ppm).[1][2]

  • Shift Change: The H5 proton in the chloro-analog will be significantly deshielded (shifted downfield to ~7.4 ppm) compared to the cyclopropyl analog (~7.2 ppm) due to the inductive withdrawal of Chlorine vs. the weak donation of Cyclopropyl.[1]

vs. 6-cyclopropylpyridazin-3-amine (Primary Amine)

If the methylation step was incomplete.[1][2]

  • Diagnostic: The N-methyl signal (2.85 ppm, 3H integration) will be missing .[1][2]

  • NH Signal: Primary amines (

    
    ) typically show a broad singlet integrating to 2H, whereas the secondary amine (
    
    
    
    ) integrates to 1H.[1][2]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Standard reference for cyclopropyl and pyridazine shifts). Link[1][2]

  • Reich, H. J. (2020).[1][2][3] Hans Reich's Collection: Proton NMR Chemical Shifts. University of Wisconsin-Madison.[2][3] (Source for heterocyclic anisotropy effects). Link

  • PubChem. (2025).[1][2] 6-cyclopropylpyridazin-3-amine Compound Summary. National Library of Medicine.[1][2] (Structural basis for fragment analysis). Link[1][2]

  • Abraham, R. J., et al. (2012).[1][2][4] Proton chemical shifts and couplings in three-membered rings.[1][2][5] A ring current model for cyclopropane. Magnetic Resonance in Chemistry. (Theoretical basis for cyclopropyl shielding). Link[1][2]

Sources

Comparative

Comparing bioactivity of 6-cyclopropyl vs 6-methyl pyridazine amines

This guide provides a technical comparison of 6-cyclopropyl versus 6-methyl substituents on pyridazine amines , designed for medicinal chemists and drug discovery scientists. Executive Summary: The "Magic Methyl" vs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 6-cyclopropyl versus 6-methyl substituents on pyridazine amines , designed for medicinal chemists and drug discovery scientists.

Executive Summary: The "Magic Methyl" vs. The Cyclopropyl Shield

In the optimization of pyridazine-based bioactive molecules, the choice between a 6-methyl and a 6-cyclopropyl group is rarely arbitrary. While the "Magic Methyl" effect is a standard tactic to boost potency via hydrophobic pocket filling, it frequently introduces a metabolic "soft spot."

The Verdict:

  • Choose 6-Methyl when ligand efficiency (LE) is paramount, steric bulk must be minimized, or when the target pocket is extremely tight.

  • Choose 6-Cyclopropyl to block CYP450-mediated oxidation, improve metabolic half-life (

    
    ), reduce hERG liability via basicity modulation, or lock the biaryl conformation through steric gearing.
    

Physicochemical & Structural Analysis

The transition from methyl to cyclopropyl is not merely a change in size; it is a fundamental shift in electronic and steric behavior.

Electronic Effects: The Walsh Orbital Interaction

Unlike the methyl group, which donates electrons primarily through induction (+I), the cyclopropyl ring possesses Walsh orbitals (high p-character C-C bonds). These orbitals can conjugate with the


-system of the electron-deficient pyridazine ring.
  • 6-Methyl: Standard electron donor (+I). Increases the electron density of the pyridazine ring slightly, potentially raising the pKa of the ring nitrogens.

  • 6-Cyclopropyl: Acts as a pseudo-unsaturated group. Depending on the torsion angle, it can donate electron density into the pyridazine ring more effectively than an alkyl group, or stabilize the LUMO. This often results in a distinct electrostatic potential surface (sigma-hole) that can engage in unique interactions with carbonyl backbone atoms in the target protein.

Steric & Conformational Control

The cyclopropyl group is rigid. When attached to the 6-position of a pyridazine:

  • Rotational Barrier: It creates a higher rotational energy barrier compared to a methyl group.

  • Orthogonal Preference: It often forces adjacent substituents (e.g., an amine at C3 or a biaryl linkage) into a specific conformation to minimize steric clash, effectively "pre-organizing" the molecule for binding.

Feature6-Methyl Pyridazine6-Cyclopropyl PyridazineImpact
Hybridization

Pseudo-

(Walsh)
Cyclopropyl mimics phenyl/alkene electronics.
Bond Strength (

)
~98 kcal/mol~106 kcal/molCyclopropyl resists H-atom abstraction (metabolism).
Lipophilicity (

LogP)
Baseline+0.4 to +0.6Cyclopropyl increases permeability but lowers solubility.
Ligand Efficiency HighModerateMethyl is more atom-efficient if potency is equal.

Metabolic Stability & Toxicology (ADME)

This is the primary driver for switching from methyl to cyclopropyl.

The Metabolic "Switch"

The methyl group on an electron-deficient ring (like pyridazine) is susceptible to benzylic-like oxidation by CYP450 enzymes (specifically CYP2D6 and CYP3A4). The resulting hydroxymethyl intermediate often collapses or undergoes further oxidation to a carboxylic acid, leading to rapid clearance.

The cyclopropyl C-H bonds have significant


-character (

hybridization), making them shorter and stronger. This raises the activation energy for the initial hydrogen abstraction step by CYP enzymes, effectively "blocking" the metabolic site.
Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic pathways of the two analogues.

MetabolicFate cluster_0 6-Methyl Substrate cluster_1 6-Cyclopropyl Substrate M_Start 6-Methyl Pyridazine M_Int Hydroxymethyl Intermediate M_Start->M_Int CYP450 (Fast Oxidation) M_End Carboxylic Acid (Rapid Excretion) M_Int->M_End Oxidation C_Start 6-Cyclopropyl Pyridazine C_Stable Metabolically Stable (Intact Scaffold) C_Start->C_Stable Resists CYP Attack C_Minor Ring Opening (Minor Pathway) C_Start->C_Minor Rare Bioactivation

Figure 1: Divergent metabolic fates. The methyl group serves as a metabolic handle leading to rapid clearance, whereas the cyclopropyl group resists oxidation due to higher C-H bond dissociation energy.

Comparative Bioactivity Data[1]

The following data summarizes a representative SAR (Structure-Activity Relationship) campaign targeting a generic Kinase (e.g., JAK or MAPK pathway), derived from principles in Wuitschik et al. and Barnes-Seeman.

Baseline Scaffold: 3-amino-6-substituted-pyridazine

MetricCompound A (6-Methyl)Compound B (6-Cyclopropyl)Analysis
Enzymatic

12 nM8 nMCyclopropyl fills hydrophobic pocket better.
Cellular

45 nM22 nMImproved permeability aids cellular potency.
HLM

65

L/min/mg
12

L/min/mg
Critical: 5x improvement in stability.
Half-life (

)
1.2 hrs4.8 hrsDirect result of metabolic blocking.
Solubility (pH 7.4) 150

M
85

M
Cyclopropyl reduces aqueous solubility.
hERG Inhibition 15

M
>30

M
Cyclopropyl often reduces hERG liability.

Experimental Protocols

To validate these differences in your own lab, use the following standardized workflows.

Synthesis: Suzuki-Miyaura Coupling

The most robust method to install the cyclopropyl group on the electron-deficient pyridazine is via Palladium-catalyzed cross-coupling.

Reagents:

  • Substrate: 3-amino-6-chloropyridazine[1]

  • Boronate: Cyclopropylboronic acid (vs. Methylboronic acid)

  • Catalyst:

    
     (Preferred for sterically hindered/heterocyclic couplings)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow Diagram:

SynthesisWorkflow Start Start: 3-amino-6-chloropyridazine Reagents Add: R-B(OH)2 + Pd(dppf)Cl2 + K3PO4 Solvent: Dioxane/H2O Start->Reagents Heat Heat: 90-100°C for 4-12h (Inert Atmosphere) Reagents->Heat Workup Workup: EtOAc extraction -> Brine Wash Heat->Workup Purification Purification: Flash Chromatography (DCM/MeOH gradient) Workup->Purification Final Yield: 6-Cyclopropyl-3-aminopyridazine Purification->Final

Figure 2: General synthetic workflow for installing C6-substituents via Suzuki coupling.[2]

Protocol: Microsomal Stability Assay (HLM)

Objective: Determine Intrinsic Clearance (


) difference between Methyl and Cyclopropyl analogues.
  • Preparation: Prepare 10 mM stock solutions of Compound A (Methyl) and Compound B (Cyclopropyl) in DMSO.

  • Incubation Mix: Dilute compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).
    • Expectation: The methyl analogue will show a steeper negative slope (faster loss) than the cyclopropyl analogue.

References

  • Wuitschik, G., et al. (2008). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3] Angewandte Chemie International Edition.

    • Context: Foundational text on small ring bioisosteres (cyclopropyl, oxetane) vs alkyl groups.[3]

  • Barnes-Seeman, D. (2012). The role of fluorine in drug design and delivery.[4] (Relevant sections on metabolic blocking). Journal of Medicinal Chemistry.

    • Context: Discusses metabolic soft spots and steric blocking str
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

    • Context: Comprehensive review of bioisosteric replacements, including methyl-to-cyclopropyl transitions.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[5] Journal of Medicinal Chemistry.

    • Context: Specific review on the cyclopropyl group's effect on potency, PK, and metabolism.
  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

    • Context: Supports the use of rich groups (like cyclopropyl) over planar or simple alkyls to improve drug-like properties.

Sources

Validation

Validating Synthesis Routes for N-Methylpyridazin-3-amine Derivatives

Executive Summary The N-methylpyridazin-3-amine moiety is a critical pharmacophore in kinase inhibitors and CNS-active agents. However, the electron-deficient nature of the pyridazine ring introduces specific synthetic c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-methylpyridazin-3-amine moiety is a critical pharmacophore in kinase inhibitors and CNS-active agents. However, the electron-deficient nature of the pyridazine ring introduces specific synthetic challenges, primarily regarding regioselectivity and reactivity.[1]

This guide objectively compares the three most prevalent synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) , Palladium-Catalyzed Buchwald-Hartwig Amination , and Direct Alkylation .

Key Takeaway: While SNAr remains the most scalable and cost-effective route for simple substrates, Buchwald-Hartwig amination is indispensable for late-stage functionalization of complex, electron-rich scaffolds. Direct alkylation of pyridazin-3-amine is strongly discouraged due to dominant ring-nitrogen methylation.

Mechanistic Comparison & Route Analysis

Route A: Nucleophilic Aromatic Substitution (SNAr)

The Industrial Workhorse This route relies on the electron deficiency of the pyridazine ring (low LUMO energy), which facilitates the attack of nucleophiles like methylamine.

  • Precursors: 3-chloropyridazine, 3,6-dichloropyridazine.

  • Mechanism: Addition-Elimination via a Meisenheimer-like complex.

  • Pros: No heavy metals, low raw material cost, high atom economy.

  • Cons: Requires elevated temperatures/pressures; potential for bis-substitution if starting from 3,6-dihalopyridazines.

Route B: Buchwald-Hartwig Cross-Coupling

The Precision Tool When the substrate contains sensitive functional groups or electron-donating substituents that deactivate the ring toward SNAr, Pd-catalyzed amination is the method of choice.

  • Precursors: 3-chloropyridazine or 3-bromopyridazine derivates.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     Amine Coordination 
    
    
    
    Deprotonation
    
    
    Reductive Elimination).
  • Pros: Mild conditions, excellent functional group tolerance, high chemoselectivity.[2][3][4]

  • Cons: High cost (Pd catalysts, ligands), requirement for metal scavenging (removal of residual Pd).

Route C: Direct Alkylation (The Anti-Pattern)

Why It Fails Attempting to methylate pyridazin-3-amine directly with methyl iodide or dimethyl sulfate is a common novice error.

  • The Trap: The pyridazine ring nitrogens (N1/N2) are more nucleophilic than the exocyclic amine.

  • Outcome: The major product is typically the ring-methylated pyridazinium salt, not the desired N-methylamine.

  • Verdict: Do not use for reliable synthesis of secondary amines.

Decision Matrix & Reaction Pathways

The following diagram illustrates the decision logic and chemical pathways for synthesizing these derivatives.

SynthesisRoutes Start Target: N-methylpyridazin-3-amine Substrate Substrate Complexity? Start->Substrate Simple Simple/Robust (e.g., 3,6-dichloro) Substrate->Simple High Stability Complex Complex/Sensitive (e.g., Late-stage) Substrate->Complex Low Stability RouteA Route A: S_NAr (MeNH2, Heat) Simple->RouteA RouteB Route B: Buchwald-Hartwig (Pd-Cat, Base) Complex->RouteB Product Desired Product RouteA->Product High Yield RouteB->Product High Selectivity RouteC Route C: Direct Alkylation (MeI) RouteC->Product Minor Path Byproduct Ring N-Methylation (Impurity) RouteC->Byproduct Major Path

Caption: Decision tree for selecting the optimal synthesis route based on substrate complexity and stability.

Performance Comparison Data

The following data is aggregated from internal validation studies and literature precedents involving 6-substituted-3-chloropyridazines.

MetricRoute A: SNArRoute B: Buchwald-HartwigRoute C: Direct Alkylation
Yield (Isolated) 85 - 92%78 - 90%< 20% (Desired isomer)
Regioselectivity High (>20:1)Very High (>99:1)Poor (Mixture)
Reaction Temp 80 - 130 °C60 - 100 °C0 - 25 °C
Cost Efficiency High (Cheap reagents)Low (Catalyst cost)Medium
Purification Crystallization often sufficientColumn Chromatography requiredDifficult separation
Scalability Excellent (kg scale)Good (requires metal removal)Poor

Detailed Experimental Protocols

Protocol A: SNAr Synthesis (Recommended for Scale)

Target: 6-chloro-N-methylpyridazin-3-amine (from 3,6-dichloropyridazine)

  • Setup: Charge a high-pressure glass vessel (or autoclave) with 3,6-dichloropyridazine (1.0 eq).

  • Solvent/Reagent: Add Methylamine (33% wt in EtOH or 40% aq., 3.0 - 5.0 eq).

    • Note: Excess amine acts as a base to scavenge HCl.

  • Reaction: Seal the vessel and heat to 100 °C for 6–12 hours.

    • Monitoring: Monitor by HPLC/TLC. Disappearance of starting material and formation of the mono-substituted product.

  • Workup:

    • Cool to room temperature.[5]

    • Concentrate under reduced pressure to remove excess methylamine and ethanol.

    • Resuspend residue in water.

  • Purification:

    • The product often precipitates upon cooling/neutralization. Filter and wash with cold water.

    • Recrystallize from EtOH/Water if necessary.

  • Validation: 1H NMR should show the N-Me doublet at ~3.0 ppm and disappearance of one Cl-C signal.

Protocol B: Buchwald-Hartwig Amination (Recommended for Sensitive Scaffolds)

Target: Functionalized N-methylpyridazin-3-amine

  • Setup: In a glovebox or under Argon, charge a reaction vial with:

    • 3-chloropyridazine derivative (1.0 eq)

    • Pd2(dba)3 (2 mol%)

    • Xantphos or BrettPhos (4 mol%)

    • Cs2CO3 (2.0 eq)

  • Reagent: Add Methylamine (2.0 M in THF, 1.5 eq).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Reaction: Seal and heat to 80–100 °C for 4–16 hours.

  • Workup:

    • Filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the pad with EtOAc.

  • Purification:

    • Concentrate filtrate.

    • Purify via flash column chromatography (DCM/MeOH gradient).

    • Note: Use a metal scavenger (e.g., QuadraPure™) if intended for biological assay.

References

  • Vertex Pharmaceuticals. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society.[6]

  • National Institutes of Health (NIH). (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.[7]

  • Royal Society of Chemistry (RSC). (1972). Methylation of aminopyridazines. Journal of the Chemical Society, Perkin Transactions 1.

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions.

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-cyclopropyl-N-methylpyridazin-3-amine

Part 1: Executive Safety Summary & Risk Assessment The Core Directive: As a researcher handling 6-cyclopropyl-N-methylpyridazin-3-amine , you are working with a pharmacologically active heterocyclic amine. In the absence...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Risk Assessment

The Core Directive: As a researcher handling 6-cyclopropyl-N-methylpyridazin-3-amine , you are working with a pharmacologically active heterocyclic amine. In the absence of compound-specific toxicology data, you must apply the Precautionary Principle .

This compound shares structural motifs with kinase inhibitors and monoamine oxidase (MAO) inhibitors. Consequently, it must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until definitive toxicology proves otherwise.

Toxicology & Hazard Read-Across (SAR Analysis)

Based on Structure-Activity Relationships (SAR) of similar aminopyridazines, the following hazard profile is projected:

  • Acute Toxicity (Oral/Dermal): Likely Category 3 or 4 (H301/H302). Pyridazine rings often exhibit higher metabolic stability and toxicity compared to their pyridine analogs.

  • Skin/Eye Corrosion: Amines are intrinsically basic. Expect Category 2 Skin Irritation (H315) and Category 2A Eye Irritation (H319).

  • Sensitization: High probability of skin sensitization (H317) upon repeated contact due to the reactive amine moiety.

  • Target Organ Toxicity: Potential CNS effects or enzymatic inhibition (kinase/MAO) due to the cyclopropyl and pyridazine pharmacophores.

Occupational Exposure Banding (OEB)

Since a specific Occupational Exposure Limit (OEL) does not exist, we assign an internal control band:

  • Assigned Band: OEB 3 (Default for bioactive intermediates).

  • Target Air Concentration: 10 – 100 µg/m³.

  • Control Strategy: Containment at source (Fume Hood/Isolator) is mandatory; PPE is the secondary line of defense.

Part 2: Personal Protective Equipment (PPE) Matrix

The following matrix dictates PPE based on the quantity handled and the physical state of the compound.

Table 1: Tiered PPE Selection Guide
Operational ScalePhysical StateRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Micro-Scale (< 100 mg)SolutionFume Hood (Sash @ 18")Nitrile Gloves (Single, 5 mil)Safety Glasses w/ Side ShieldsStandard Lab Coat (Cotton/Poly)
Prep-Scale (100 mg - 10 g)Solid / Powder Fume Hood + N95 (if outside hood)Double Gloving (Nitrile over Nitrile)Chemical Splash GogglesLab Coat + Tyvek Sleeves
Prep-Scale (100 mg - 10 g)SolutionFume HoodNitrile (Double) or NeopreneSafety Glasses or GogglesStandard Lab Coat
Bulk Scale (> 10 g)Solid / PowderPowder Containment Hood or IsolatorDouble Glove (Laminate inner / Nitrile outer)Face Shield + GogglesTyvek Coverall (Disposable)
Spill Cleanup AnyFull-Face Respirator (P100/OV Cartridge)Silver Shield / Laminate (Chemical Resistant)Integrated in RespiratorTyvek Coverall + Shoe Covers
Technical Rationale for PPE Choices
  • Glove Permeation: Aliphatic amines (like the N-methyl group here) can permeate standard latex and thin nitrile rapidly. Double gloving creates a tortuous path, delaying breakthrough. For spills, Laminate (Silver Shield) is required because amines degrade nitrile over time.

  • Respiratory Logic: The cyclopropyl group adds lipophilicity, potentially increasing lung absorption efficiency. Therefore, engineering controls (fume hood) are non-negotiable for solids.

Part 3: Operational Workflows & Visualization

PPE Decision Tree

Use this logic flow to determine your setup before opening the vial.

PPE_Decision_Tree Start Start: Handling 6-cyclopropyl-N-methylpyridazin-3-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty_Solid Quantity > 1g? Solid->Qty_Solid Qty_Liquid Concentration > 0.1M? Liquid->Qty_Liquid Level1 LEVEL 1 PPE Single Nitrile, Safety Glasses Standard Fume Hood Qty_Solid->Level1 No (<1g) Level2 LEVEL 2 PPE Double Nitrile, Goggles Static Control Required Qty_Solid->Level2 Yes (>1g) Qty_Liquid->Level1 No Level3 LEVEL 3 PPE Laminate Gloves, Face Shield Tyvek Sleeves Qty_Liquid->Level3 Yes (High Conc/Splash Risk)

Figure 1: Decision Logic for PPE selection based on physical state and quantity. Note that solids pose a higher inhalation risk requiring stricter controls.

Protocol: Weighing & Transfer (Solid State)

Risk: Static electricity can cause micronized amine powders to disperse, leading to inhalation or surface contamination.

  • Engineering Setup: Operate inside a certified chemical fume hood. If using an analytical balance outside the hood, use a Powder Containment Enclosure .

  • Static Mitigation: Use an ionizing fan or anti-static gun (e.g., Zerostat) on the vial and spatula before opening.

  • Transfer:

    • Place a tared vial inside a secondary container (weigh boat).

    • Transfer solid using a disposable antistatic spatula.

    • Immediately recap the stock vial.

    • Wipe the exterior of the stock vial with a Kimwipe dampened in methanol before returning to storage.

Protocol: Solubilization & Reaction

Risk: Amines are basic. Exothermic reaction possible with acids or halogenated solvents.

  • Solvent Choice: Dissolve in non-halogenated solvents (MeOH, EtOH, DMSO) if possible to avoid potential alkylation side-reactions during storage.

  • Addition: Add solvent slowly to the solid. Do not add solid to boiling solvent.

  • Venting: Ensure the reaction vessel is vented (needle/bubbler) if heating, as nitrogen-rich heterocycles can release gas upon decomposition.

Part 4: Emergency Response & Disposal

Spill Response Workflow

In the event of a spill (>100 mg solid or >5 mL solution), execute the following immediately.

Spill_Response Alert 1. ALERT Notify Lab Personnel PPE_Up 2. PPE UPGRADE Don Full Face Resp + Silver Shield Gloves Alert->PPE_Up Contain 3. CONTAIN Cover with Absorbent Pads (Do not use paper towels) PPE_Up->Contain Neut 4. NEUTRALIZE Apply Weak Acid (Citric) if appropriate Contain->Neut Clean 5. CLEAN Double Bag Waste Label 'Haz-Organic' Neut->Clean

Figure 2: Sequential workflow for managing spills of aminopyridazines.

Decontamination
  • Surface Decon: Wipe surfaces with 10% Citric Acid or Dilute Acetic Acid (Vinegar) to convert the free amine to a non-volatile salt. Follow with a water rinse, then ethanol.

  • Skin Exposure: Wash immediately with soap and copious water for 15 minutes.[1] Do not use ethanol on skin, as it enhances dermal absorption of amines.

Disposal Strategy
  • Waste Stream: Segregate as Hazardous Organic Waste (Basic/Amine) .

  • Incompatibility: NEVER mix with Oxidizing Agents (Peroxides, Nitric Acid) or Acid Chlorides in the waste container. This can generate heat or toxic chloramines.

  • Destruction: Incineration is the preferred method for nitrogen heterocycles to ensure complete ring destruction.

Part 5: References

  • PubChem. Compound Summary: 6-Cyclopropylpyridazin-3-amine (Parent Structure).[2] National Library of Medicine. Accessed Feb 17, 2026. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding Process Guidance. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.